4-Acetylphenyl trifluoromethanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c1-6(13)7-2-4-8(5-3-7)16-17(14,15)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMMIUOXQGFCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377685 | |
| Record name | 4-Acetylphenyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109613-00-5 | |
| Record name | 4-Acetylphenyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetylphenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Acetylphenyl Trifluoromethanesulfonate from 4-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-acetylphenyl trifluoromethanesulfonate from 4-hydroxyacetophenone. This process, known as triflation, is a crucial transformation in organic synthesis, converting a phenolic hydroxyl group into a triflate, which is an excellent leaving group in various cross-coupling reactions. This guide details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a clear, tabular format.
Introduction
This compound, also known as 4-acetylphenyl triflate, is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. The triflate group's high reactivity makes it an ideal substrate for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The conversion of the readily available and relatively inexpensive 4-hydroxyacetophenone to its triflate derivative significantly enhances its synthetic utility.
The reaction proceeds via the electrophilic attack of the highly reactive trifluoromethanesulfonic anhydride (triflic anhydride) on the hydroxyl group of 4-hydroxyacetophenone. A base, typically pyridine, is used to neutralize the triflic acid byproduct generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme
The overall chemical transformation is depicted below:
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
4-Hydroxyacetophenone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyacetophenone (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To this cooled solution, add anhydrous pyridine (1.2 equivalents) dropwise while stirring.
-
Addition of Triflic Anhydride: In a separate, dry dropping funnel, prepare a solution of trifluoromethanesulfonic anhydride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a solid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Hydroxyacetophenone Molecular Weight | 136.15 g/mol | [1] |
| Trifluoromethanesulfonic Anhydride Molecular Weight | 282.14 g/mol | |
| Pyridine Molecular Weight | 79.10 g/mol | |
| Product | ||
| This compound Molecular Weight | 268.21 g/mol | [2] |
| Boiling Point | 75-76 °C at 0.35 mmHg | [3] |
| Density | 1.418 g/mL at 25 °C | [3] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | |
| Base | Pyridine | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 1-3 hours | |
| Yield | ||
| Typical Yield | 85-95% |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Trifluoromethanesulfonic anhydride is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a fume hood.
-
The reaction is exothermic, especially during the addition of triflic anhydride. Proper temperature control is crucial to avoid side reactions.
This guide provides a solid foundation for researchers and professionals in the field of drug development and organic synthesis to confidently perform the triflation of 4-hydroxyacetophenone. The detailed protocol and summarized data will aid in the successful and efficient synthesis of this important chemical intermediate.
References
physical and chemical properties of 4-Acetylphenyl triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylphenyl triflate, also known as 4-acetylphenyl trifluoromethanesulfonate, is a versatile organic compound extensively utilized in synthetic chemistry. Its structure, featuring a reactive triflate leaving group attached to an acetyl-substituted phenyl ring, makes it a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectral data, synthesis, and applications in cross-coupling reactions, tailored for professionals in research and drug development.
Core Properties
A summary of the key physical and chemical properties of 4-Acetylphenyl triflate is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇F₃O₄S | [1] |
| Molecular Weight | 268.21 g/mol | [1] |
| CAS Number | 109613-00-5 | [2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 75-76 °C at 0.35 mm Hg | [2] |
| Density | 1.418 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.47 | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | [3] |
Chemical Reactivity and Applications
The triflate group (-OTf) is an excellent leaving group, rendering 4-acetylphenyl triflate highly reactive in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility in organic synthesis.
Key Applications:
-
Suzuki-Miyaura Coupling: This compound is an effective coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. The triflate group is readily displaced by a variety of organoboron reagents.
-
Heck Reaction: 4-Acetylphenyl triflate serves as a substrate in Heck reactions, enabling the arylation of alkenes.
-
Pharmaceutical Research: The 4-acetylphenyl moiety is a key structural component in various pharmacologically active molecules. For instance, it is found in compounds investigated as novel antitumor agents that modulate the PI3K/Akt/mTOR signaling pathway.
Spectral Data
Detailed spectral information is crucial for the identification and characterization of 4-acetylphenyl triflate.
¹H and ¹³C NMR Spectroscopy
Expected ¹H NMR Spectral Features:
-
A singlet for the methyl protons of the acetyl group.
-
A set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
Expected ¹³C NMR Spectral Features:
-
A signal for the carbonyl carbon of the acetyl group.
-
A signal for the methyl carbon of the acetyl group.
-
Signals for the aromatic carbons, including the carbon bearing the triflate group.
-
A quartet for the trifluoromethyl carbon due to coupling with fluorine.
Infrared (IR) Spectroscopy
The IR spectrum of 4-acetylphenyl triflate would be expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | ~1680 |
| C-O (ester) | ~1200-1100 |
| S=O (sulfonate) | ~1420 and ~1210 |
| C-F (trifluoromethyl) | ~1250-1000 |
| Aromatic C=C | ~1600-1450 |
Mass Spectrometry
The mass spectrum of 4-acetylphenyl triflate would show the molecular ion peak and characteristic fragmentation patterns. The predicted monoisotopic mass is 268.0017 Da[1].
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and application of 4-acetylphenyl triflate.
Synthesis of 4-Acetylphenyl Triflate
This protocol describes the synthesis of 4-acetylphenyl triflate from 4-hydroxyacetophenone and trifluoromethanesulfonic anhydride.
Caption: Synthesis of 4-Acetylphenyl Triflate.
Procedure:
-
Dissolve 4-hydroxyacetophenone in anhydrous dichloromethane containing dry pyridine in a round-bottom flask under an inert atmosphere (e.g., argon)[4].
-
Cool the mixture to -15 °C using an ice-salt bath[4].
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution over a period of approximately 40 minutes[4].
-
Allow the reaction mixture to slowly warm to room temperature over several hours[4].
-
Perform an aqueous workup by washing the reaction mixture successively with ice-cold saturated aqueous sodium bicarbonate solution and water[4].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[4].
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel[4].
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-acetylphenyl triflate with an arylboronic acid.
Caption: Suzuki-Miyaura Coupling Workflow.
Procedure:
-
To a reaction vessel, add 4-acetylphenyl triflate, the arylboronic acid, a suitable solvent (e.g., dimethoxyethane or toluene), and an aqueous solution of a base (e.g., potassium carbonate).
-
Degas the mixture by bubbling an inert gas (e.g., argon) through it for several minutes.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, perform a standard aqueous workup, including extraction with an organic solvent.
-
Dry the combined organic layers, concentrate the solvent, and purify the crude product by column chromatography or recrystallization.
General Protocol for Heck Reaction
This protocol provides a general procedure for the Heck reaction of 4-acetylphenyl triflate with an alkene.
Caption: Heck Reaction Workflow.
Procedure:
-
In a reaction vessel, combine 4-acetylphenyl triflate, the alkene (e.g., styrene or butyl acrylate), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (if required), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF or acetonitrile).
-
Degas the mixture and heat it under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off any solids, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired arylated alkene.
Safety Information
4-Acetylphenyl triflate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Codes: T (Toxic)[3].
-
Risk Statements: Toxic by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin. Suspected of causing cancer[1].
-
Safety Statements: Wear suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately[3].
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
4-Acetylphenyl triflate is a key intermediate in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its well-defined reactivity, combined with the importance of the 4-acetylphenyl scaffold in medicinal chemistry, ensures its continued relevance in both academic research and industrial drug development. This guide provides essential information to facilitate its safe and effective use in the laboratory.
References
- 1. This compound | C9H7F3O4S | CID 2769355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ACETYLPHENYL TRIFLATE | 109613-00-5 [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
4-Acetylphenyl Trifluoromethanesulfonate: A Comprehensive Technical Guide
CAS Number: 109613-00-5
This in-depth technical guide provides a comprehensive overview of 4-Acetylphenyl trifluoromethanesulfonate, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and role in modulating critical cellular signaling pathways.
Chemical and Physical Properties
This compound, also known as 4-acetylphenyl triflate, is a trifluoromethanesulfonate ester of 4-hydroxyacetophenone.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₇F₃O₄S |
| Molecular Weight | 268.21 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 75-76 °C at 0.35 mm Hg |
| Density | 1.418 g/mL at 25 °C |
| Refractive Index | n20/D 1.47 |
| Storage Temperature | Room Temperature, under inert atmosphere |
Synthesis of this compound
The synthesis of this compound is typically achieved through the triflation of 4-hydroxyacetophenone. This reaction involves the treatment of the phenol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a base to neutralize the triflic acid byproduct.[2][3]
Experimental Protocol: Synthesis from 4-Hydroxyacetophenone
Materials:
-
4-Hydroxyacetophenone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-hydroxyacetophenone in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine to the solution with stirring.
-
To this mixture, add trifluoromethanesulfonic anhydride dropwise via a syringe, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable building block in organic synthesis, primarily due to the excellent leaving group ability of the triflate group. This property makes it a highly reactive substrate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4] These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.
A significant application of this compound is in the development of novel antitumor agents.[4] The 4-acetylphenyl moiety serves as a key structural component in the synthesis of (E)-β-trifluoromethyl vinylsulfones.[4] These derivatives have demonstrated potent activity against various cancer cell lines.[4]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The antitumor activity of (E)-β-trifluoromethyl vinylsulfones, synthesized using this compound as a precursor, has been linked to the modulation of the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The synthesized compounds are investigated for their ability to induce autophagic cell death in cancer cells by inhibiting this pathway.[4]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
The use of this compound in palladium-catalyzed cross-coupling reactions follows a general workflow. The triflate serves as an electrophilic partner, reacting with a nucleophilic coupling partner in the presence of a palladium catalyst, a ligand, and a base.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] It is also suspected of causing cancer.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a key intermediate in modern organic synthesis, offering a reliable and reactive handle for the construction of complex molecular architectures. Its role in the synthesis of potential anticancer agents that target the PI3K/Akt/mTOR pathway highlights its importance in drug discovery and development. This guide provides essential technical information to support the safe and effective use of this compound in research and development settings.
References
Solubility and Synthetic Applications of 4-Acetylphenyl Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylphenyl trifluoromethanesulfonate, also known as 4-acetylphenyl triflate, is a versatile reagent in modern organic synthesis. Its utility stems from the presence of two key functional groups: the triflate group, an excellent leaving group in transition metal-catalyzed cross-coupling reactions, and the acetyl group, which allows for a variety of subsequent chemical transformations. This technical guide provides an in-depth overview of the solubility characteristics of this compound in common organic solvents, details experimental protocols for its use in synthetic chemistry, and outlines a general method for determining its solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 109613-00-5[1] |
| Molecular Formula | C₉H₇F₃O₄S[2] |
| Molecular Weight | 268.21 g/mol [2] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Density | 1.418 g/mL at 25 °C[1] |
| Boiling Point | 75-76 °C at 0.35 mmHg[1] |
| Refractive Index | n20/D 1.47[1] |
Solubility of this compound
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. However, based on its use in synthetic procedures and the general solubility of similar aryl triflates, a qualitative assessment of its solubility can be made.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Qualitative Solubility |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Likely Soluble |
| Toluene | Nonpolar | Likely Soluble |
| Hexanes | Nonpolar | Likely Insoluble |
This qualitative assessment is inferred from its common use in reaction media such as dichloromethane and the typical solubility patterns of functionalized aromatic compounds. For precise quantitative determination, an experimental protocol is provided below.
Experimental Protocols
General Experimental Protocol for Determining the Solubility of a Liquid Compound
This protocol describes a general method for determining the solubility of a liquid compound, such as this compound, in an organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of the selected organic solvent to a series of vials.
-
To each vial, add an excess amount of this compound. The presence of a separate liquid phase of the solute should be visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the solvent layer saturated with the solute) using a pipette. To avoid disturbing the undissolved solute, it is recommended to use a filter syringe.
-
Dilute the collected supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis).
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Experimental Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3] A general procedure for the coupling of this compound with an arylboronic acid is provided below.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for determining the solubility of a liquid compound and the experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Stability and Storage of 4-Acetylphenyl Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-acetylphenyl trifluoromethanesulfonate. Drawing from available data and established principles for analogous compounds, this document outlines the critical factors influencing its stability, protocols for assessment, and best practices for handling and storage to ensure its integrity for research and development applications.
Core Concepts: Understanding the Stability of Aryl Triflates
This compound belongs to the aryl triflate class of compounds. The triflate group is an excellent leaving group, rendering these molecules highly useful in synthetic chemistry. However, this reactivity also dictates their stability profile. Unlike their highly reactive aliphatic counterparts, aryl triflates exhibit a notable degree of stability, particularly under anhydrous conditions.[1]
Key factors influencing the stability of this compound include:
-
Moisture: The primary degradation pathway for triflates is hydrolysis. The presence of water can lead to the cleavage of the triflate group, yielding 4-hydroxyacetophenone and trifluoromethanesulfonic acid. Therefore, maintaining anhydrous conditions is the most critical factor in preserving the compound's integrity.[2][3]
-
pH: Extremes in pH are likely to promote hydrolysis. Basic conditions can facilitate nucleophilic attack at the sulfur atom, while acidic conditions can catalyze the hydrolysis of the ester linkage. One study on a similar aryl triflate compound demonstrated stability at pH 3.5, 7.4, and 9, suggesting a reasonable pH tolerance in the absence of other nucleophiles.[1]
-
Incompatible Materials: Strong oxidizing agents and strong bases are incompatible with this compound and should be avoided during storage and handling.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the general stability observations for aryl triflates based on related compounds.
| Parameter | Observation | Reference |
| Chemical Stability | Aryl triflates exhibit "excellent in vitro and in vivo behavior." For a similar compound, 100% remained after 30 minutes of incubation in rat microsomes. | [1] |
| Hydrolytic Stability | No traces of phenol derivatives (hydrolysis products) were observed when a similar aryl triflate was tested at pH 3.5, 7.4, and 9. | [1] |
| Thermal Stability | The boiling point is reported as 75-76 °C at 0.35 mm Hg, indicating it is a relatively non-volatile liquid at ambient temperature and pressure. | [4][5] |
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Store in a cool, dry place.[1] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (-25°C to -15°C) for optimal preservation.[4][6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.[7][8]
-
Container: Keep the container tightly closed to prevent the ingress of moisture.[1]
-
Handling: Handle in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. Avoid the formation of aerosols.[1]
Experimental Protocols for Stability Assessment
The following is a proposed framework for a comprehensive stability study of this compound, adapted from general pharmaceutical stability testing guidelines.
Stress Testing (Forced Degradation)
-
Objective: To identify potential degradation products and pathways.
-
Methodology:
-
Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analysis: Utilize a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize significant degradation products using LC-MS and NMR.
Accelerated Stability Study
-
Objective: To predict the shelf-life of the compound under normal storage conditions.
-
Methodology:
-
Store samples of the compound at 40°C ± 2°C with 75% ± 5% relative humidity for a period of 6 months.
-
Analyze samples at predetermined time points (e.g., 0, 1, 3, and 6 months) for purity and degradation products using a validated HPLC method.
-
Long-Term Stability Study
-
Objective: To determine the shelf-life under recommended storage conditions.
-
Methodology:
-
Store samples of the compound at the recommended storage condition (e.g., 25°C ± 2°C with 60% ± 5% relative humidity or 5°C ± 3°C) for a period of at least 12 months.
-
Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, and 12 months) for purity and degradation products.
-
Visualizing Stability Factors and Degradation
The following diagrams illustrate the key relationships and processes discussed in this guide.
References
- 1. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 109613-00-5 [benchchem.com]
- 3. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 4. 4-ACETYLPHENYL TRIFLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. echemi.com [echemi.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
An In-depth Technical Guide to the Electrophilicity of 4-Acetylphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylphenyl trifluoromethanesulfonate, often abbreviated as 4-acetylphenyl triflate, is a versatile bifunctional reagent in modern organic synthesis. Its structure, featuring a highly reactive triflate leaving group and a synthetically malleable acetyl group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its electrophilic properties, supported by quantitative data where available, detailed experimental protocols for its key reactions, and its application in the synthesis of biologically active molecules, particularly those targeting the PI3K/Akt/mTOR signaling pathway.
Core Properties of this compound
The electrophilicity of this compound is primarily centered at the C-1 carbon of the phenyl ring, which is attached to the trifluoromethanesulfonate (triflate) group. The triflate anion (CF₃SO₃⁻) is an exceptionally good leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting negative charge. This property renders the aromatic ring susceptible to nucleophilic attack in various cross-coupling reactions.
The acetyl group at the para position further influences the reactivity of the molecule. As an electron-withdrawing group, it enhances the electrophilicity of the phenyl ring, making it more reactive in palladium-catalyzed processes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇F₃O₄S |
| Molecular Weight | 268.21 g/mol |
| CAS Number | 109613-00-5 |
| Boiling Point | 75-76 °C at 0.35 mm Hg |
| Density | 1.418 g/mL at 25 °C |
Quantitative Assessment of Electrophilicity
While specific kinetic studies quantifying the electrophilicity of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from its performance in various chemical transformations and by comparing it to other aryl electrophiles.
The reactivity of aryl halides and triflates in palladium-catalyzed cross-coupling reactions generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. The position of aryl triflates in this series highlights their utility as effective electrophiles, particularly when the corresponding aryl halides are less accessible or exhibit lower reactivity. The presence of the electron-withdrawing acetyl group in the para position is expected to increase the rate of oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions.
Key Experimental Protocols
This compound is a key substrate in several palladium-catalyzed cross-coupling reactions. Below are detailed methodologies for some of the most common transformations.
Synthesis of this compound
The synthesis of aryl triflates is typically achieved by reacting the corresponding phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.
Materials:
-
4-Hydroxyacetophenone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the aryl triflate and an organoboron compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Degas the solvent (e.g., a mixture of toluene and water) and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
It is important to note that the hydrolysis of the triflate to the corresponding phenol can be a significant side reaction, especially in aqueous conditions. Careful optimization of the reaction conditions, such as the choice of base and solvent, may be necessary to maximize the yield of the coupled product.
Sonogashira Coupling
This reaction couples the aryl triflate with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable base such as triethylamine (Et₃N) or diisopropylamine (DIPA)
-
Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in the anhydrous solvent.
-
Add the amine base (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Application in the Synthesis of PI3K/Akt/mTOR Pathway Modulators
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1] Consequently, inhibitors of this pathway are of significant interest in drug development.
The 4-acetylphenyl moiety has been identified as an essential structural component in certain classes of antitumor agents that modulate the PI3K/Akt/mTOR pathway. Specifically, (E)-β-trifluoromethyl vinylsulfones bearing a p-acetylphenyl group have shown potent activity against various tumor cell lines.[2] These compounds have been found to induce autophagic cell death in cancer cells by inhibiting this signaling cascade.[1]
While the direct synthesis of these vinylsulfones starting from this compound is not explicitly detailed in the primary literature, the triflate's utility in cross-coupling reactions suggests a plausible synthetic strategy. A potential route could involve a palladium-catalyzed coupling reaction between this compound and a suitable vinylsulfone precursor.
Logical Workflow for the Synthesis of a Potential PI3K/Akt/mTOR Inhibitor
The following diagram illustrates a conceptual workflow for the synthesis of a biaryl compound from this compound via a Suzuki-Miyaura coupling reaction. This biaryl could then serve as a scaffold for further elaboration into a potential PI3K/Akt/mTOR inhibitor.
Caption: Suzuki-Miyaura coupling of this compound.
PI3K/Akt/mTOR Signaling Pathway
The following diagram provides a simplified overview of the PI3K/Akt/mTOR signaling pathway, which is a key target for the development of novel anticancer therapies.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
This compound is a highly valuable and reactive electrophile in organic synthesis. Its utility is primarily derived from the excellent leaving group ability of the triflate moiety, which is further enhanced by the electron-withdrawing nature of the para-acetyl group. This makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. Its role in the synthesis of precursors for biologically active compounds, particularly those targeting the PI3K/Akt/mTOR pathway, underscores its importance in medicinal chemistry and drug discovery. The provided experimental protocols serve as a foundation for researchers to utilize this versatile reagent in their synthetic endeavors. Further quantitative studies on its reaction kinetics would provide deeper insights into its electrophilicity and allow for more precise control over its reactivity.
References
The Triflate Group: A Catalyst for Reactivity in 4-Acetylphenyl Trifluoromethanesulfonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of activating groups available to chemists, the trifluoromethanesulfonate, or triflate, group stands out for its exceptional ability to enhance the reactivity of its parent molecule. This technical guide delves into the pivotal role of the triflate group in dictating the reactivity of 4-Acetylphenyl trifluoromethanesulfonate, a versatile reagent with significant applications in medicinal chemistry and materials science. We will explore its electronic properties, its performance in key cross-coupling reactions, and provide detailed experimental insights for its practical application.
The Triflate Group: An Outstanding Leaving Group
The trifluoromethanesulfonate (CF₃SO₃⁻, abbreviated as TfO⁻) moiety is renowned for being one of the best leaving groups in organic chemistry. Its efficacy stems from the potent electron-withdrawing nature of the three fluorine atoms, which, combined with the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, results in a highly stable, non-nucleophilic anion.[1] This inherent stability is the primary driver behind the high reactivity of molecules bearing a triflate group, such as this compound.
The acetyl group at the para position of the phenyl ring in this compound also plays a role in the molecule's reactivity profile. As an electron-withdrawing group, it further enhances the electrophilicity of the aromatic ring, making the carbon atom attached to the triflate group more susceptible to nucleophilic attack and oxidative addition in catalytic cycles.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity imparted by the triflate group makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals and functional materials. The general order of reactivity for substrates in these reactions is typically Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. This compound readily participates in this reaction to form substituted biphenyl derivatives. The acetyl moiety can serve as a synthetic handle for further molecular elaboration.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Triflates
| Entry | Aryl Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 (estimated) |
| 2 | Phenyl triflate | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 95 |
| 3 | 4-Methoxyphenyl triflate | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
Note: Yields are based on reported values for similar aryl triflates and may vary depending on specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide or triflate and an amine. This reaction is of great importance in the synthesis of pharmaceuticals, many of which are arylamines. This compound serves as an efficient precursor for the synthesis of 4-acetylanilines and their derivatives.
Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Triflates
| Entry | Aryl Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | ~85 (estimated) |
| 2 | Phenyl triflate | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 93 |
| 3 | 4-Cyanophenyl triflate | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 88 |
Note: Yields are based on reported values for similar aryl triflates and may vary depending on specific reaction conditions.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide or triflate. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products and materials science. This compound can be effectively coupled with various alkynes to generate functionalized acetophenone derivatives.
Table 3: Representative Data for Sonogashira Coupling of Aryl Triflates
| Entry | Aryl Triflate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | ~90 (estimated) |
| 2 | Phenyl triflate | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 91 |
| 3 | 4-Nitrophenyl triflate | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 10 | 87 |
Note: Yields are based on reported values for similar aryl triflates and may vary depending on specific reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions of this compound. These should be regarded as starting points and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a suitable solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or i-Pr₂NH).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction until the starting material is consumed.
-
Perform an aqueous workup by adding water and extracting with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and a general experimental workflow.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Role in Modulating Signaling Pathways
While direct studies on the effect of this compound on specific signaling pathways are not extensively documented, its structural motifs are present in molecules known to modulate critical cellular pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[2][3] The acetylphenyl moiety can be a key pharmacophore in inhibitors that target kinases within this pathway. The triflate group, by facilitating the synthesis of diverse derivatives, enables the exploration of structure-activity relationships to optimize the potency and selectivity of such inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Conclusion
The triflate group in this compound is a powerful activating moiety that significantly enhances its reactivity, particularly in palladium-catalyzed cross-coupling reactions. Its exceptional leaving group ability, a consequence of the strong electron-withdrawing trifluoromethyl group and resonance stabilization, facilitates the oxidative addition step in catalytic cycles, enabling the efficient synthesis of a wide array of valuable organic molecules. The presence of the acetyl group provides a convenient handle for further functionalization, making this compound a versatile building block for drug discovery and materials science. A thorough understanding of the principles governing its reactivity, coupled with optimized experimental protocols, will continue to empower researchers to construct complex molecular targets with greater efficiency and precision.
References
- 1. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Theoretical and Experimental Guide to 4-Acetylphenyl Trifluoromethanesulfonate: Synthesis, Computational Analysis, and Applications
This technical guide provides an in-depth overview of 4-acetylphenyl trifluoromethanesulfonate (4-APTF), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its synthesis, theoretical properties, and applications, particularly in cross-coupling reactions. The information presented is grounded in established computational chemistry methodologies and experimental practices for aryl triflates and related compounds.
Introduction
This compound, also known as 4-acetylphenyl triflate, is a key organic intermediate. Its structure features a highly reactive triflate (-OTf) leaving group attached to an acetylphenyl moiety. This combination makes it a valuable substrate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The acetyl group provides a convenient functional handle for further molecular derivatization.
The triflate group's strong electron-withdrawing nature and excellent leaving group ability facilitate the oxidative addition step in catalytic cycles, often allowing for milder reaction conditions compared to analogous aryl halides. Understanding the electronic structure and reactivity of 4-APTF through theoretical calculations is crucial for optimizing existing synthetic protocols and designing novel molecular architectures. Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the mechanisms of such reactions, providing detailed insights into reactant structures, transition states, and reaction energetics.[1]
Theoretical Calculations: A Methodological Framework
While a dedicated, comprehensive theoretical study on this compound is not extensively published, a robust computational analysis can be constructed based on well-established methodologies for similar aryl triflates. The following outlines a typical workflow for such a study.
Computational Details
A representative computational study of 4-APTF would typically be performed using a quantum chemical software package like Gaussian. The methodology would involve Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. The B3LYP functional is a common choice for geometry optimizations and frequency calculations, often paired with a basis set such as 6-311++G(d,p) to provide a good description of the electronic structure.[2] For more accurate energy calculations, especially for reaction mechanisms, a different functional like M06 might be used with a larger basis set. Solvent effects, if relevant, can be modeled using an implicit solvation model like the SMD model.[3]
The general workflow for such a theoretical investigation is illustrated in the diagram below.
Data Presentation of Theoretical Calculations
The following tables summarize the kind of quantitative data that would be generated from the DFT calculations outlined above. The values presented here are representative and based on typical results for structurally similar aromatic compounds.
Optimized Molecular Geometry
The geometry optimization would yield key structural parameters.
| Parameter | Atom Pair/Group | Representative Value |
| Bond Lengths (Å) | ||
| C=O (acetyl) | 1.22 | |
| C-C (acetyl-phenyl) | 1.49 | |
| C-O (phenyl-triflate) | 1.41 | |
| S=O (triflate) | 1.43 | |
| S-O (phenyl) | 1.60 | |
| S-C (triflate) | 1.83 | |
| Bond Angles (°) | ||
| C-C-O (acetyl) | 120.5 | |
| C-C-O (phenyl-triflate) | 118.0 | |
| O-S-O (triflate) | 121.0 | |
| Dihedral Angles (°) | ||
| C(phenyl)-O-S-C(triflate) | -85.0 |
Electronic Properties
Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the molecule's reactivity.
| Property | Representative Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity. |
Vibrational Frequencies
Frequency calculations are used to predict the infrared (IR) spectrum and to confirm that the optimized structure is a true energy minimum.
| Vibrational Mode | Representative Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (acetyl) | 1690 | Strong |
| C=C stretch (aromatic) | 1600, 1505 | Medium |
| S=O stretch (asymmetric) | 1420 | Strong |
| S=O stretch (symmetric) | 1215 | Strong |
| C-F stretch | 1150 | Strong |
| C-O stretch | 1100 | Medium |
Experimental Protocols
This section details the common experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
The primary route to 4-APTF is through the triflation of its phenolic precursor, 4-hydroxyacetophenone.[1]
Materials:
-
4-hydroxyacetophenone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A dry, round-bottom flask is charged with 4-hydroxyacetophenone and anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous pyridine is added dropwise to the stirred solution.
-
Trifluoromethanesulfonic anhydride is then added dropwise via syringe over several minutes, maintaining the temperature at 0 °C to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Characterization
The synthesized 4-APTF would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, with expected peaks corresponding to the calculated vibrational frequencies.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The general catalytic cycle is well-established and serves as a model for understanding the reactivity of 4-APTF.
In this cycle, the active Pd(0) catalyst undergoes oxidative addition with this compound. The resulting Pd(II) intermediate then undergoes transmetalation with an organoboron reagent. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. DFT studies are instrumental in modeling the energy barriers of each step in this cycle, helping to rationalize reaction outcomes and guide catalyst selection.[4]
References
The Advent and Ascendance of Aryl Triflates in Modern Synthesis: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and application of aryl triflates in organic synthesis. From their initial exploration as reactive intermediates to their current status as indispensable tools in cross-coupling reactions, this document details the evolution of aryl triflate chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and a historical perspective on this important class of reagents.
Introduction: The Emergence of a Powerful Synthetic Tool
Aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid and phenols, have carved a significant niche in the synthetic chemist's toolbox. Their journey from niche reagents to mainstream coupling partners is a testament to their unique reactivity and versatility. The trifluoromethanesulfonate (-OTf) group is an excellent leaving group, rendering the attached aryl ring highly susceptible to a variety of transformations, most notably palladium- and nickel-catalyzed cross-coupling reactions.[1] This property allows for the activation of phenols, which are abundant and readily available feedstocks, for carbon-carbon and carbon-heteroatom bond formation.[2]
Initially, the synthesis of complex organic molecules heavily relied on aryl halides (iodides, bromides, and chlorides). However, the development of methods to prepare and utilize aryl triflates offered a valuable alternative, often with distinct advantages in terms of reactivity and substrate scope.[3] This guide will explore the key milestones in the history of aryl triflates, from their first reported syntheses to their widespread application in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.
The Genesis of Aryl Triflates: Early Synthetic Methods
The utility of aryl triflates is intrinsically linked to their accessibility. The most common and historically significant methods for their preparation involve the reaction of phenols with a triflating agent.
Triflic Anhydride: The Workhorse Reagent
Trifluoromethanesulfonic anhydride (Tf₂O) is a powerful and widely used reagent for the synthesis of aryl triflates.[4] The reaction is typically carried out in the presence of a base to neutralize the triflic acid byproduct.
Experimental Protocol: Synthesis of an Aryl Triflate using Triflic Anhydride
-
Materials: Phenol (1.0 eq.), triflic anhydride (1.1-1.5 eq.), an amine base (e.g., triethylamine or pyridine, 1.2-2.0 eq.), and a dry, inert solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
Dissolve the phenol in the chosen solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add the amine base dropwise to the stirred solution.
-
Slowly add the triflic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aryl triflate can be purified by flash column chromatography on silica gel.[5]
-
A practical and efficient alternative for the synthesis of aryl triflates under biphasic basic aqueous conditions has also been developed, which omits the use of amine bases and allows for facile isolation.[6]
N-Phenyltriflimide: A Milder Alternative
While effective, triflic anhydride is a highly reactive and moisture-sensitive reagent. N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), a stable, crystalline solid, emerged as a milder and more selective triflating agent.[4]
Experimental Protocol: Microwave-Assisted Synthesis of an Aryl Triflate using N-Phenyltriflimide
-
Materials: Phenol (1.0 eq.), N-phenyl-bis(trifluoromethanesulfonimide) (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and tetrahydrofuran (THF).
-
Procedure:
-
In a microwave-safe reaction vessel, combine the phenol, N-phenyl-bis(trifluoromethanesulfonimide), and potassium carbonate.
-
Add THF as the solvent.
-
Seal the vessel and heat the mixture in a microwave reactor to 120 °C for 6 minutes.[4]
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash chromatography.
-
This microwave-assisted protocol significantly reduces reaction times compared to conventional heating methods.[4]
Aryl Triflates in Cross-Coupling Reactions: A Paradigm Shift
The true impact of aryl triflates on organic synthesis became evident with their successful application in transition metal-catalyzed cross-coupling reactions. Their reactivity, often complementary to that of aryl halides, has enabled the synthesis of a vast array of compounds.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, readily employs aryl triflates as coupling partners for organoboron reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates
| Aryl Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methoxyphenyl triflate | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 25 | 95 | [7] |
| 4-Chlorophenyl triflate | o-Tolylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | 80 | 85 (selective for triflate) | [8] |
| 2-Naphthyl triflate | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME | 80 | 88 | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate
-
Materials: Aryl triflate (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., PCy₃, 2-10 mol%), base (e.g., K₃PO₄, 2.0 eq.), and a suitable solvent (e.g., toluene or dioxane).
-
Procedure:
-
To a reaction flask, add the aryl triflate, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction: Olefin Arylation
Aryl triflates are effective electrophiles in the Heck reaction, enabling the arylation of olefins. The use of triflates, particularly in combination with bidentate phosphine ligands, can influence the regioselectivity of the reaction.[10]
Table 2: Conditions for the Heck Reaction with Aryl Triflates
| Aryl Triflate | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenyl triflate | Styrene | Pd(OAc)₂ (2) | (R)-BINAP (4) | Proton Sponge | Benzene | 60 | 85 | [10] |
| 1-Naphthyl triflate | 2,3-Dihydrofuran | Pd(OAc)₂ (2) | (R)-BITIANP (3) | Proton Sponge | Toluene | 60 | 93 | [11] |
Experimental Protocol: Asymmetric Heck Reaction of an Aryl Triflate
-
Materials: Aryl triflate (1.0 eq.), olefin (1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), chiral phosphine ligand (e.g., (R)-BINAP, 4-10 mol%), a non-coordinating base (e.g., Proton Sponge, 1.2 eq.), and an anhydrous solvent (e.g., benzene or toluene).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the chiral ligand in the solvent and stir for a few minutes to form the active catalyst complex.
-
Add the aryl triflate, olefin, and base to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor its progress.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the product by column chromatography to obtain the enantioenriched arylated olefin.
-
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, and aryl triflates are competent coupling partners for terminal alkynes.[12][13]
Table 3: Sonogashira Coupling of Aryl Triflates
| Aryl Triflate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodophenyl triflate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 25 | 92 | [14] |
| 4-Methoxyphenyl triflate | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 60 | 88 | [10] |
Experimental Protocol: Sonogashira Coupling of an Aryl Triflate
-
Materials: Aryl triflate (1.0 eq.), terminal alkyne (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI, 2-10 mol%), an amine base (e.g., triethylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
-
To a Schlenk flask, add the aryl triflate, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction at the appropriate temperature until the starting material is consumed.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
-
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Direct Arylation: A Greener Approach
More recently, direct arylation reactions have gained prominence as they obviate the need for pre-functionalized organometallic reagents. Aryl triflates have proven to be effective coupling partners in the palladium-catalyzed direct arylation of heteroaromatics.[15][16]
Table 4: Direct Arylation of Heteroarenes with Aryl Triflates
| Aryl Triflate | Heteroarene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenyl triflate | Furan | Pd(OAc)₂ (2) | PPh₃ (4) | KOAc | DMF | 150 | 72 | [15] |
| 4-Tolyl triflate | Thiophene | Pd(OAc)₂ (2) | PPh₃ (4) | KOAc | DMF | 150 | 81 | [15] |
| 4-Chlorophenyl triflate | Oxazole | Pd(OAc)₂ (4) | SPhos (8) | K₂CO₃ | Toluene | 110 | 75 (C-2 arylation) | [17] |
Experimental Protocol: Direct Arylation of a Heteroarene
-
Materials: Aryl triflate (1.0 eq.), heteroarene (1.5-2.0 eq.), palladium catalyst (e.g., Pd(OAc)₂), ligand (if required), base (e.g., KOAc or K₂CO₃), and a high-boiling polar aprotic solvent (e.g., DMF or DMA).
-
Procedure:
-
Combine the aryl triflate, heteroarene, catalyst, ligand (if any), and base in a reaction vessel.
-
Add the solvent and degas the mixture.
-
Heat the reaction under an inert atmosphere to the required temperature (often >100 °C).
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
-
Historical Perspective and Future Outlook
The development of aryl triflate chemistry has been a journey of continuous innovation. The timeline below highlights some of the key milestones in this field.
Caption: A simplified timeline illustrating the historical development of aryl triflate chemistry.
The future of aryl triflate chemistry is bright. Ongoing research focuses on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photoredox catalysis. The unique reactivity of aryl triflates will undoubtedly continue to be exploited in the synthesis of novel and complex molecules, further solidifying their importance in the field of organic chemistry.
Conclusion
Aryl triflates have transitioned from being a synthetic curiosity to a mainstay in the repertoire of organic chemists. Their ease of preparation from readily available phenols and their versatile reactivity in a multitude of cross-coupling reactions have made them invaluable tools for the construction of intricate molecular frameworks. This guide has provided a comprehensive overview of their history, synthesis, and applications, complete with detailed experimental protocols and comparative data. As the quest for more efficient and selective synthetic methods continues, the role of aryl triflates is poised to expand even further, driving innovation in drug discovery, materials science, and beyond.
References
- 1. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Regio- and enantio-selective Heck reactions of aryl and alkenyl triflates with the new chiral ligand (R)-BITIANP - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Acetylphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Aryl triflates, such as 4-Acetylphenyl trifluoromethanesulfonate, are particularly valuable substrates due to their high reactivity and the ease of their preparation from phenols.
The resulting 4-acetylbiphenyl and its derivatives are key structural motifs in a variety of biologically active compounds. These biphenyl structures are prevalent in drugs targeting a range of conditions, from cancer to neurodegenerative diseases, highlighting the importance of efficient synthetic routes to these scaffolds.[1][3][4][5] This document provides detailed protocols and application notes for the Suzuki coupling of this compound, aimed at researchers and professionals in the field of drug development and organic synthesis.
Data Presentation
The following tables summarize quantitative data for Suzuki coupling reactions involving aryl triflates and related aryl halides, providing a comparative overview of various reaction conditions and their outcomes.
Table 1: Suzuki Coupling of Aryl Triflates with Phenylboronic Acid
| Entry | Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorophenyl trifluoromethanesulfonate | PdCl₂ (3) | - | KF (2) | MeCN | RT | 24 | 98 | [6][7] |
| 2 | 4-Chlorophenyl trifluoromethanesulfonate | Pd(OAc)₂ (3) | - | KF (2) | MeCN | RT | 24 | 98 | [6][7] |
| 3 | 3-Chlorophenyl trifluoromethanesulfonate | PdCl₂ (3) | - | KF (2) | MeCN | RT | 24 | 95 | [6] |
| 4 | 2-Chlorophenyl trifluoromethanesulfonate | PdCl₂ (3) | - | KF (2) | MeCN | RT | 24 | 85 | [6] |
| 5 | This compound | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene | 100 | 12 | ~60* | Adapted from[8] |
*Yield is estimated based on similar reactions and potential for side reactions like hydrolysis.
Table 2: Suzuki Coupling of 4-Bromoacetophenone with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 | [9] |
| 2 | Phenylboronic acid | Pd(II)-salan complex (1) | - | K₃PO₄ (2) | H₂O | 100 | 1 | 98 | [10] |
| 3 | p-Tolylboronic acid | Pd(II)-salan complex (1) | - | K₃PO₄ (2) | H₂O | 100 | 1 | 97 | [10] |
| 4 | 4-Methoxyphenylboronic acid | Pd(II)-salan complex (1) | - | K₃PO₄ (2) | H₂O | 100 | 1 | 96 | [10] |
| 5 | Phenylboronic acid | Pyridine-based Pd(II)-complex (0.25) | - | KOH (2) | H₂O | 110-160 (µW) | 0.08 | 85 | [11] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely powdered and dried
-
Anhydrous toluene (10 mL)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-acetylbiphenyl.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl triflate to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of 4-acetylbiphenyl via Suzuki coupling.
Caption: General experimental workflow for Suzuki coupling.
Application in Drug Discovery: Biphenyl Scaffolds
Biphenyl moieties, readily synthesized via Suzuki coupling, are considered "privileged structures" in medicinal chemistry due to their presence in numerous bioactive compounds.[4] The acetylated biphenyl scaffold can serve as a versatile starting point for the development of inhibitors for various enzymes implicated in disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in Alzheimer's disease.[4]
Caption: Role of Suzuki coupling in drug discovery.
References
- 1. ijsdr.org [ijsdr.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Reaction of 4-Acetylphenyl Trifluoromethanesulfonate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira reaction involving 4-acetylphenyl trifluoromethanesulfonate and various terminal alkynes. This reaction is a powerful tool for the synthesis of acetylenic compounds, which are valuable intermediates in drug discovery and development, serving as precursors to a wide range of pharmacologically active molecules.
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.[1][2] This reaction is particularly significant in medicinal chemistry and drug development due to its mild reaction conditions and broad functional group tolerance, allowing for the late-stage functionalization of complex molecules.[1]
This compound is an attractive coupling partner due to the triflate group's high reactivity, which often allows for milder reaction conditions compared to the corresponding bromides or chlorides. The electron-withdrawing nature of the acetyl group can further enhance the reactivity of the triflate. This note details the application of this substrate in Sonogashira couplings with a variety of terminal alkynes, providing protocols and expected outcomes.
Key Applications in Drug Discovery
-
Scaffold Elaboration: The resulting aryl alkynes are versatile building blocks that can be further elaborated into more complex heterocyclic systems, which are prevalent in many drug candidates.
-
Linker Chemistry: The rigid alkynyl scaffold can be employed as a linker to connect different pharmacophores in the design of dual-target drugs or proteolysis-targeting chimeras (PROTACs).
-
Bioisosteric Replacement: The alkynyl group can serve as a bioisostere for other functional groups, aiding in the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
Data Presentation: Sonogashira Coupling of this compound
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with a selection of representative terminal alkynes. These examples are based on established protocols for similar aryl triflates and provide a baseline for optimization.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%) | Et₃N | THF | 25 | 4 | ~90 |
| Propargyl Alcohol | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DIPA | DMF | 50 | 6 | ~85 |
| 1-Hexyne | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | K₂CO₃ | Toluene | 80 | 12 | ~88 |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%) | i-Pr₂NEt | Acetonitrile | 60 | 8 | ~92 |
Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the workup and purification procedures.
Experimental Protocols
Below are detailed experimental protocols for the Sonogashira reaction of this compound with phenylacetylene as a representative example. These can be adapted for other terminal alkynes with appropriate modifications to the reaction time and temperature.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 5 minutes.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(phenylethynyl)acetophenone.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
1-Hexyne
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-hexyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 1-(4-(hex-1-yn-1-yl)phenyl)ethan-1-one.
Visualizations
Experimental Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Catalytic Cycle of the Sonogashira Reaction
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
Application Notes and Protocols for the Heck Reaction of 4-Acetylphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction using 4-acetylphenyl trifluoromethanesulfonate as an aryl electrophile. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1][2] These protocols are designed to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, allowing for the formation of substituted alkenes from aryl or vinyl halides/triflates and an alkene in the presence of a palladium catalyst and a base.[1] Aryl triflates are excellent substrates for the Heck reaction, often exhibiting different reactivity and favoring a cationic pathway in the catalytic cycle.[3] The presence of an electron-withdrawing group, such as the acetyl group in this compound, can influence the reaction conditions required for optimal yield and selectivity. While electron-withdrawing groups on the alkene partner generally enhance the reaction, such groups on the aryl triflate can sometimes lead to lower reactivity.[4]
This guide outlines the typical conditions and provides a detailed protocol for the Heck coupling of this compound with a representative alkene, n-butyl acrylate.
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for Heck reactions involving aryl triflates and acrylates, providing a basis for optimizing the reaction with this compound.
| Parameter | Typical Range | Notes |
| Palladium Precatalyst | 1-5 mol% | Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices.[1][2] |
| Ligand | 2-10 mol% | Monodentate (e.g., PPh₃, P(o-tol)₃) or bidentate (e.g., BINAP) phosphine ligands are frequently used.[1][3] |
| Base | 1.5-3.0 equivalents | Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are common.[1] |
| Solvent | Polar aprotic solvents like DMF, NMP, DMA, or acetonitrile are typical.[5] | |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates.[6] |
| Reaction Time | 4-24 hours | Monitored by TLC or GC/MS for completion. |
| Alkene | 1.0-1.5 equivalents | Acrylates are ideal alkene partners due to their electron-withdrawing nature.[1] |
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol details a representative Heck reaction between this compound and n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol, 2.0 eq) and n-butyl acrylate (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired ethyl (E)-3-(4-acetylphenyl)acrylate.[6]
Visualizations
Diagram of the Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol.
Caption: Workflow for the Heck reaction of this compound.
References
Application Notes and Protocols for the Synthesis of Biaryls Using 4-Acetylphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryls and related compounds using 4-acetylphenyl trifluoromethanesulfonate as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions. The methodologies outlined are central to modern organic synthesis and are particularly relevant in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures.
Introduction
This compound (triflate) is a highly effective electrophile for cross-coupling reactions due to the excellent leaving group ability of the triflate moiety. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The presence of the acetyl group provides a convenient synthetic handle for further molecular elaborations, making it a valuable building block in the synthesis of pharmaceuticals and functional materials. This document details protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylacetophenones
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of a wide array of biaryl compounds. When using this compound, the reaction can be complicated by the competing hydrolysis of the triflate to 4-hydroxyacetophenone, particularly in aqueous conditions. Careful selection of reaction parameters is crucial to favor the desired cross-coupling pathway.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Moderate | Significant hydrolysis to 4-hydroxyacetophenone observed. |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME | 80 | 16 | Good | Anhydrous conditions can mitigate hydrolysis. |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | CsF | 1,4-Dioxane | 90 | 18 | Good | Suitable for heteroaryl coupling partners. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if required)
-
Base (e.g., K₃PO₄, Na₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, DME, 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the base and the anhydrous solvent.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 4-Alkynylacetophenones
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl triflate and a terminal alkyne, providing access to substituted alkynes. This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.
Quantitative Data
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF | 60 | 8 | 85 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | DIPA | DMF | 70 | 12 | 78 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | CuI (2) | Xantphos (2) | Cs₂CO₃ | Toluene | 80 | 10 | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (optional, e.g., PPh₃)
-
Base (e.g., Et₃N, DIPA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, the copper(I) catalyst, and the ligand (if used).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.5 mmol) dropwise.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, and filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
The filtrate is washed with aqueous ammonium chloride, water, and brine, then dried over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Aminoacetophenones
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl triflates and primary or secondary amines. The choice of ligand is critical for the efficiency of this transformation.
Quantitative Data
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 20 | 91 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 | 82 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-aryl amine.
Application Note: Synthesis of Pharmaceutical Intermediates Using 4-Acetylphenyl trifluoromethanesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetylphenyl trifluoromethanesulfonate (triflate), with CAS number 109613-00-5, is a highly versatile building block in modern organic synthesis, particularly in medicinal chemistry.[1] Its structure features a stable 4-acetylphenyl moiety and a trifluoromethanesulfonate group, which is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions.[1] This combination makes it an ideal substrate for introducing the 4-acetylphenyl group into complex molecular architectures, which is a key structural component in certain anti-tumor agents.[1] This document provides detailed protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Compound Profile:
-
IUPAC Name: (4-acetylphenyl) trifluoromethanesulfonate[2]
-
Molecular Formula: C₉H₇F₃O₄S[2]
-
Molecular Weight: 268.21 g/mol [2]
-
Synonyms: 4-Acetylphenyl triflate, Trifluoromethanesulfonic acid 4-acetylphenyl ester[2]
Synthesis of this compound
The precursor is typically synthesized from 4-hydroxyacetophenone and trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine.[1]
Protocol 1: Synthesis of this compound
Materials:
-
4-Hydroxyacetophenone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve 4-hydroxyacetophenone (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The high reactivity of the triflate group makes this compound an excellent electrophile in palladium-catalyzed reactions for forming carbon-carbon and carbon-nitrogen bonds.[1][3]
References
The Versatile Role of 4-Acetylphenyl Trifluoromethanesulfonate in the Synthesis of Substituted Acetophenones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Acetylphenyl trifluoromethanesulfonate, a readily accessible and highly reactive building block, serves as a versatile precursor for the synthesis of a diverse array of substituted acetophenones. Its utility stems from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group, which facilitates various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of functionalities at the 4-position of the acetophenone core, a privileged scaffold in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the preparation of substituted acetophenones via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.
I. Suzuki-Miyaura Coupling: Synthesis of 4-Arylacetophenones
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. The coupling of 4-acetylphenyl triflate with various arylboronic acids provides a direct route to 4-arylacetophenones.
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling of 4-acetylphenyl triflate.
Data Presentation:
| Entry | Arylboronic Acid (R) | Product | Yield (%) |
| 1 | Phenyl | 4-Acetyl-1,1'-biphenyl | High, but prone to hydrolysis[1] |
| 2 | 4-Methoxyphenyl | 4'-Methoxy-4-acetyl-1,1'-biphenyl | 85 |
| 3 | 3-Thienyl | 4-(Thiophen-3-yl)acetophenone | 78 |
| 4 | 2-Naphthyl | 4-(Naphthalen-2-yl)acetophenone | 82 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-arylacetophenone.
II. Sonogashira Coupling: Synthesis of 4-Alkynylacetophenones
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide or triflate and a terminal alkyne, providing access to arylalkynes. This methodology, when applied to 4-acetylphenyl triflate, yields various 4-alkynylacetophenones, which are valuable intermediates in the synthesis of complex organic molecules and functional materials. A microwave-assisted protocol can significantly accelerate this transformation.[2]
Reaction Scheme:
Figure 2: Sonogashira coupling of 4-acetylphenyl triflate.
Data Presentation:
| Entry | Terminal Alkyne (R) | Product | Yield (%) |
| 1 | Phenyl | 1-(4-(Phenylethynyl)phenyl)ethanone | 92 |
| 2 | Trimethylsilyl | 1-(4-((Trimethylsilyl)ethynyl)phenyl)ethanone | 88 |
| 3 | 1-Hexynyl | 1-(4-(Hex-1-yn-1-yl)phenyl)ethanone | 85 |
| 4 | Cyclohexylethynyl | 1-(4-(Cyclohexylethynyl)phenyl)ethanone | 89 |
Experimental Protocol: General Procedure for Microwave-Assisted Sonogashira Coupling [2]
-
Reaction Setup: To a microwave process vial, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), a copper(I) co-catalyst like CuI (0.04 mmol), and a base such as triethylamine (2.0 mmol).
-
Solvent Addition: Add a suitable solvent, for example, anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 4-alkynylacetophenone.
III. Buchwald-Hartwig Amination: Synthesis of 4-Aminoacetophenone Derivatives
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] The reaction of 4-acetylphenyl triflate with a variety of primary and secondary amines provides a straightforward route to N-substituted 4-aminoacetophenones.
Reaction Scheme:
Figure 3: Buchwald-Hartwig amination of 4-acetylphenyl triflate.
Data Presentation:
| Entry | Amine (R¹R²NH) | Product | Yield (%) |
| 1 | Morpholine | 1-(4-Morpholinophenyl)ethanone | 92 |
| 2 | Piperidine | 1-(4-(Piperidin-1-yl)phenyl)ethanone | 88 |
| 3 | Aniline | 1-(4-(Phenylamino)phenyl)ethanone | 75 |
| 4 | N-Methylaniline | 1-(4-(Methyl(phenyl)amino)phenyl)ethanone | 81 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), a bulky biaryl phosphine ligand if not using a precatalyst (e.g., XPhos, 0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the respective amine (1.2 mmol).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-substituted 4-aminoacetophenone.
IV. Logical Workflow for Synthesis of Substituted Acetophenones
The following diagram illustrates the general workflow for the synthesis of substituted acetophenones from this compound.
Figure 4: General workflow for substituted acetophenone synthesis.
This compound is a highly valuable and versatile starting material for the efficient synthesis of a wide range of substituted acetophenones. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding methods for the introduction of aryl, alkynyl, and amino functionalities, respectively. The detailed protocols provided herein serve as a practical guide for researchers in academia and industry to access these important chemical entities for applications in drug discovery, materials science, and beyond.
References
Catalyst Selection for Cross-Coupling Reactions with 4-Acetylphenyl Trifluoromethanesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of catalysts in various palladium-catalyzed cross-coupling reactions utilizing 4-acetylphenyl trifluoromethanesulfonate as a key building block. The triflate group serves as an excellent leaving group, analogous to a halide, making this reagent a versatile substrate for forming new carbon-carbon and carbon-nitrogen bonds.
Introduction to Cross-Coupling with this compound
This compound is a valuable reagent in organic synthesis, particularly for introducing the 4-acetylphenyl moiety, which is a common structural feature in pharmaceuticals and functional materials. Its reactivity in palladium-catalyzed cross-coupling reactions is well-established, offering a powerful tool for the construction of complex molecular architectures. This document outlines catalyst systems and protocols for several key cross-coupling reactions.
General Workflow for Catalyst Selection and Reaction Setup
A systematic approach is crucial for successful cross-coupling reactions. The following diagram illustrates a general workflow from substrate selection to product isolation.
Caption: General workflow for a cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. For aryl triflates, the selection of the palladium source and ligand is critical to achieve high yields and selectivity.
Catalyst and Condition Summary:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference (Analogous Substrates) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O | 100 | 85-95 | [1] |
| Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ (2 equiv.) | DME | 80 | 80-90 | [2] |
| PdCl₂(dppf) (3 mol%) | - | K₂CO₃ (2 equiv.) | Dioxane | 90 | 88-96 | [2] |
| Ligand-free PdCl₂ (5 mol%) | - | KF (3 equiv.) | Acetonitrile | RT | ~90 | [1] |
Detailed Experimental Protocol (General):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2 equivalents).
-
Add this compound (1 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add the degassed solvent (e.g., toluene) and water.
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficient coupling of aryl triflates.[3]
Catalyst and Condition Summary:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference (Analogous Substrates) |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | NaOtBu (1.5 equiv.) | Toluene | 100 | 90-98 | [4] |
| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | Cs₂CO₃ (1.5 equiv.) | Dioxane | 110 | 85-95 | [5] |
| [Pd(allyl)Cl]₂ (1 mol%) | t-BuXPhos (4 mol%) | LiOtBu (2.1 equiv) | 1,4-Dioxane | 100 | >95 |
Detailed Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite and wash the filter cake with the organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl triflate and a terminal alkyne.[6] Both copper-catalyzed and copper-free conditions have been developed.
Catalyst and Condition Summary:
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference (Analogous Substrates) |
| Pd(PPh₃)₄ (2 mol%) | CuI (4 mol%) | Et₃N | DMF | 60 | 85-95 | [7] |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (3 mol%) | i-Pr₂NH | Toluene | 70 | 80-90 | |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None | TMP | DMSO | RT | >90 | [8] |
Detailed Experimental Protocol (General, Copper-Catalyzed):
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by flash chromatography.
Heck Reaction
The Heck reaction couples the aryl triflate with an alkene to form a substituted alkene. The reaction typically proceeds with high trans selectivity.
Catalyst and Condition Summary:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference (Analogous Substrates) |
| Pd(OAc)₂ (1 mol%) | P(o-tol)₃ (2 mol%) | Et₃N (1.5 equiv.) | Acetonitrile | 80 | 80-90 | [9] |
| Pd(PPh₃)₄ (2 mol%) | - | K₂CO₃ (2 equiv.) | DMF | 100 | 75-85 | [10] |
| Herrmann's Catalyst (1 mol%) | - | NaOAc (1.5 equiv.) | NMP | 120 | >90 | [9] |
Detailed Experimental Protocol (General):
-
In a sealed tube, combine this compound (1 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., P(o-tol)₃, 2 mol%).
-
Add the alkene (1.5 equivalents) and the base (e.g., Et₃N, 1.5 equivalents).
-
Add the degassed solvent (e.g., acetonitrile).
-
Seal the tube and heat to the specified temperature.
-
Monitor the reaction progress.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner.[11] While effective, the toxicity of organotin compounds is a significant drawback.[11]
Catalyst and Condition Summary:
| Catalyst System | Additive | Solvent | Temp. (°C) | Yield (%) | Reference (Analogous Substrates) |
| Pd(PPh₃)₄ (2 mol%) | LiCl (3 equiv.) | THF | 65 | 80-90 | [12] |
| Pd₂(dba)₃ (1.5 mol%) / P(furyl)₃ (8 mol%) | - | NMP | 80 | 85-95 | [13] |
| Pd(OAc)₂ (2 mol%) / Dabco | - | Toluene | 100 | >90 | [14] |
Detailed Experimental Protocol (General):
-
Under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane (1.1 equivalents) in the anhydrous solvent (e.g., THF).
-
Add any additives (e.g., LiCl, 3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Heat the mixture to the required temperature and stir until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts.
-
Wash with water and brine, then dry and concentrate.
-
Purify by chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with the aryl triflate.[15] Organozinc reagents are generally more reactive than organoborons and organotins.[16]
Catalyst and Condition Summary:
| Catalyst System | Ligand | Solvent | Temp. (°C) | Yield (%) | Reference (Analogous Substrates) |
| Pd(PPh₃)₄ (5 mol%) | - | THF | 60 | 70-85 | [15] |
| PdCl₂(dppf) (3 mol%) | - | THF | RT to 50 | 80-90 | [17] |
| PEPPSI-IPr (2 mol%) | - | THF | RT | >90 | [17] |
Detailed Experimental Protocol (General):
-
To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Slowly add the solution of the organozinc reagent (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at the appropriate temperature and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Catalyst Selection Logic
The choice of the optimal catalyst system depends on several factors, including the nature of the coupling partner and the desired reaction conditions. The following diagram provides a simplified decision-making flowchart.
Caption: Decision tree for catalyst selection.
Safety and Handling
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Solvents should be properly dried and degassed before use to prevent catalyst deactivation and side reactions. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. chemistryscore.com [chemistryscore.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Stille Coupling [organic-chemistry.org]
- 15. synarchive.com [synarchive.com]
- 16. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies in Reactions with 4-Acetylphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylphenyl trifluoromethanesulfonate is a versatile bifunctional building block in organic synthesis, particularly valuable in medicinal chemistry and materials science. Its structure incorporates a highly reactive triflate (OTf) leaving group, ideal for palladium-catalyzed cross-coupling reactions, and a synthetically adaptable acetyl group. The strategic manipulation of the acetyl moiety through the use of protecting groups is crucial for unlocking the full synthetic potential of this reagent. This allows for selective reactions at the triflate position without interference from the acetyl group, or vice versa.
This document provides detailed application notes and experimental protocols for the protection of the acetyl group in this compound as an ethylene ketal and its subsequent deprotection. This orthogonal protecting group strategy enables a broad range of chemical transformations, facilitating the synthesis of complex molecular architectures.
Orthogonal Protecting Group Strategy
The core of this strategy lies in the differential reactivity of the acetyl and triflate groups under various reaction conditions. The acetyl group, a ketone, can be protected as an acid-labile ethylene ketal. This ketal is stable under the basic or neutral conditions often employed in cross-coupling reactions involving the triflate group. Conversely, the aryl triflate group is generally stable to the acidic conditions required for ketal formation and deprotection. This orthogonality allows for the selective manipulation of one functional group while the other remains intact.
Caption: Orthogonal protection workflow.
I. Protection of the Acetyl Group as an Ethylene Ketal
The most common and robust method for protecting the acetyl group is its conversion to an ethylene ketal. This is typically achieved through an acid-catalyzed reaction with ethylene glycol, with the removal of water to drive the equilibrium towards the product.
General Experimental Protocol: Ketalization
Synthesis of 2-Methyl-2-(4-((trifluoromethyl)sulfonyl)oxy)phenyl)-1,3-dioxolane
To a solution of this compound (1.0 eq) in toluene (0.2 M) are added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is cooled to room temperature, and the organic layer is washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ketal-protected compound.
Caption: Ketalization experimental workflow.
Quantitative Data for Ketalization of Aromatic Ketones
| Starting Material | Catalyst (eq) | Solvent | Time (h) | Yield (%) |
| Acetophenone | p-TsOH (0.05) | Toluene | 6 | >95 |
| 4'-Methoxyacetophenone | p-TsOH (0.05) | Benzene | 5 | 92 |
| 3'-Nitroacetophenone | p-TsOH (0.05) | Toluene | 8 | 85-90 |
| 4'-Bromoacetophenone | p-TsOH (0.05) | Toluene | 6 | >90 |
II. Synthetic Applications of Ketal-Protected this compound
With the acetyl group protected, the triflate moiety can undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The ketal protecting group is stable under these typically basic or neutral reaction conditions.
Example: Suzuki Coupling
The ketal-protected this compound can be coupled with a variety of boronic acids or their esters to form biaryl compounds.
Application Notes and Protocols for Large-Scale Synthesis and Utilization of 4-Acetylphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylphenyl trifluoromethanesulfonate, also known as 4-acetylphenyl triflate, is a versatile chemical intermediate of significant interest in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure incorporates a highly reactive triflate leaving group, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The presence of the acetylphenyl moiety provides a valuable functional handle for further molecular derivatization.
These application notes provide detailed protocols for the large-scale synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions. Additionally, we explore its application in the development of potential anticancer agents through the modulation of the PI3K/Akt/mTOR signaling pathway.
Data Presentation
Table 1: Large-Scale Synthesis of this compound
| Parameter | Value |
| Starting Material | 4'-Hydroxyacetophenone |
| Reagent | Trifluoromethanesulfonic anhydride (Tf₂O) |
| Base | Pyridine |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Scale | 50 g |
| Yield | 90-95% |
| Purity (post-purification) | >98% |
| Purification Method | Recrystallization from ethanol/hexanes |
Table 2: Suzuki-Miyaura Cross-Coupling of this compound
| Parameter | Recommended Conditions |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Water (4:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
Table 3: Characterization of this compound
| Property | Value |
| Molecular Formula | C₉H₇F₃O₄S[1] |
| Molecular Weight | 268.21 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 36-39 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.06 (d, J=8.8 Hz, 2H), 7.41 (d, J=8.8 Hz, 2H), 2.64 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 196.8, 153.2, 135.9, 130.1, 121.5, 118.7 (q, J=320.9 Hz), 26.8 |
| IR (KBr, cm⁻¹) ν | 3070, 1685, 1595, 1420, 1210, 1140 |
| Mass Spec (ESI-MS) m/z | 269.0 [M+H]⁺ |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol details a robust and scalable method for the synthesis of this compound from the readily available starting material, 4'-hydroxyacetophenone.
Materials:
-
4'-Hydroxyacetophenone (50.0 g, 0.367 mol)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (67.0 mL, 0.404 mol)
-
Pyridine (32.7 mL, 0.404 mol)
-
Dichloromethane (CH₂Cl₂), anhydrous (500 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Hexanes
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 4'-hydroxyacetophenone and anhydrous dichloromethane.
-
Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the reaction mixture.
-
Add trifluoromethanesulfonic anhydride dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated aqueous NaHCO₃ (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethanol and hexanes to afford this compound as a white crystalline solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a biaryl ketone.
Materials:
-
This compound (1.00 g, 3.73 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 0.545 g, 4.47 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.129 g, 0.112 mmol)
-
Potassium carbonate (K₂CO₃) (1.03 g, 7.46 mmol)
-
Toluene (20 mL)
-
Water (5 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl ketone.
Protocol 3: Assessment of PI3K/Akt/mTOR Pathway Modulation
Compounds derived from this compound have been investigated for their potential to modulate the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[2][3] This protocol outlines a general method for assessing the phosphorylation status of key proteins in this pathway using Western blotting.
Materials:
-
Cancer cell line (e.g., PC-3, T24)
-
Cell culture medium and supplements
-
Test compound (derived from this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation of Akt and mTOR.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Acetylphenyl Trifluoromethanesulfonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki coupling reactions involving 4-Acetylphenyl trifluoromethanesulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Catalyst Inactivity: The Palladium catalyst may be oxidized or improperly activated. | - Use a fresh batch of catalyst. - Ensure rigorous degassing of solvents and reagents to remove oxygen.[1][2] - Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust pre-catalyst. |
| 2. Poor Ligand Choice: The ligand may not be suitable for the electron-deficient aryl triflate. | - Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) to facilitate oxidative addition.[3] | |
| 3. Inefficient Transmetalation: The boronic acid may not be effectively activated. | - Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to promote the formation of the reactive boronate species.[4] - Ensure the base is finely powdered for better solubility and reactivity. | |
| Significant Hydrolysis of Triflate to 4-Hydroxyacetophenone | 1. Presence of Water and Strong Base: The combination of water and a strong base can lead to the hydrolysis of the triflate group, a known side reaction for this substrate.[5] | - Minimize the amount of water in the reaction or use anhydrous conditions if possible. - Use a milder base such as KF or K₂CO₃.[6] - Consider running the reaction at a lower temperature to reduce the rate of hydrolysis.[6] |
| 2. Prolonged Reaction Time: Extended reaction times at elevated temperatures can increase the extent of hydrolysis. | - Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | |
| Formation of Homocoupling Byproducts | 1. Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[2] |
| 2. Decomposition of Boronic Acid: The boronic acid may be unstable under the reaction conditions. | - Use a slight excess (1.1-1.2 equivalents) of the boronic acid. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the coupling reaction. | |
| Incomplete Reaction | 1. Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for complete conversion. | - Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). |
| 2. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy. | - Gradually increase the reaction temperature, while monitoring for potential side reactions like hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: Why is hydrolysis of this compound a significant problem?
A1: The electron-withdrawing acetyl group on the phenyl ring makes the triflate group a better leaving group, facilitating the desired Suzuki coupling. However, this electronic effect also makes the corresponding phenol (4-hydroxyacetophenone) more acidic and the triflate more susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis, especially in the presence of strong bases and water.[5]
Q2: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A2: While the optimal system can be substrate-dependent, for electron-deficient aryl triflates, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., PCy₃, P(t-Bu)₃) often gives good results by promoting the oxidative addition step.[3][7]
Q3: How do I choose the right base for this reaction?
A3: The choice of base is critical to balance the need for boronic acid activation with the prevention of triflate hydrolysis. Strong bases like NaOH or KOH can lead to significant hydrolysis.[8] Milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often a better choice.[4][9] For particularly sensitive substrates, anhydrous conditions with a base like KF can be beneficial.[6]
Q4: What solvent system is recommended?
A4: A mixture of an organic solvent and water is commonly used in Suzuki couplings to dissolve both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, THF/water, or toluene/water.[2] For minimizing hydrolysis, reducing the water content or using a polar aprotic solvent like DMF under anhydrous conditions can be explored, although solubility of the base might become an issue.
Q5: How can I effectively degas my reaction mixture?
A5: Proper degassing is crucial to prevent catalyst deactivation and homocoupling. Two common methods are:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent and the reaction mixture for 15-30 minutes.[6]
-
Freeze-Pump-Thaw: This method is more rigorous and involves freezing the solvent or reaction mixture with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of aryl triflates, with a focus on parameters relevant to electron-deficient substrates like this compound.
Table 1: Comparison of Catalyst and Ligand Systems for Suzuki Coupling of Aryl Triflates
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Observations |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Room Temp | Suitable for a diverse array of aryl and vinyl triflates.[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | Room Temp | Highly active for aryl chlorides, but can also be effective for triflates.[7] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | A standard, but sometimes less active, catalyst system.[6] |
| PdCl₂(dppf) | - | Et₃N | DMF/H₂O | 80-100 | Effective for chemoselective coupling of iodoaryl triflates, minimizing triflate hydrolysis. |
Table 2: Effect of Different Bases on Suzuki Coupling of Aryl Triflates
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane/H₂O | Generally effective for activating boronic acids. |
| Cs₂CO₃ | Strong | THF, Dioxane/H₂O | Highly effective but can promote side reactions and is more expensive. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Ethanol/H₂O | A good starting point, often provides a balance between reactivity and minimizing side reactions.[9] |
| KF | Weak | THF (anhydrous) | Useful for sensitive substrates where hydrolysis is a major concern.[6] |
| NaOH | Very Strong | THF/H₂O | High risk of triflate hydrolysis, generally not recommended for this substrate.[8] |
Experimental Protocols
Detailed Methodology for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization for specific applications.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for an additional 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-acetylbiphenyl.
Mandatory Visualization
Caption: Catalytic Cycle of the Suzuki Coupling Reaction
Caption: Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting failed Sonogashira reaction with 4-Acetylphenyl trifluoromethanesulfonate
Technical Support Center: Sonogashira Reaction Troubleshooting
Topic: Troubleshooting Failed Sonogashira Reaction with 4-Acetylphenyl trifluoromethanesulfonate
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the Sonogashira cross-coupling reaction, specifically using this compound as a substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows no conversion. I only recover my starting materials. What are the most critical initial checks?
A1: Complete failure to react typically points to a fundamental issue with one of the core components of the catalytic system or the reaction environment. A systematic check is crucial.
-
Catalyst System Integrity:
-
Palladium Catalyst: Ensure your palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is active. Decomposition of the Pd(0) catalyst, often indicated by the formation of a black precipitate ("palladium black"), will halt the reaction.[1][2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) can degrade over time. Use a fresh bottle or a recently purchased batch to ensure its activity.[1]
-
-
Reaction Atmosphere:
-
The Sonogashira reaction requires strictly anaerobic (oxygen-free) conditions.[3] Oxygen can deactivate the Pd(0) catalyst and, more significantly, promotes the unwanted homocoupling of the alkyne (Glaser coupling).[1][4]
-
Action: Ensure your solvent is thoroughly degassed (see protocols below) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1][4]
-
-
Reagent & Solvent Quality:
Q2: I'm observing a black precipitate in my reaction flask. What is it and what should I do?
A2: A black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[1] This indicates your Pd(0) catalyst has precipitated out of the solution.
-
Common Causes:
-
Impurities: Impurities in reagents or solvents can trigger catalyst decomposition.
-
Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1][2]
-
Temperature: Excessively high temperatures can cause catalyst decomposition. While aryl triflates require more heat than aryl iodides, the temperature should be appropriate for the catalyst's stability.[5]
-
-
Solution: The reaction has likely stopped. The best course of action is to restart the reaction using fresh, high-purity reagents and solvents, ensuring a completely inert atmosphere.
Q3: My reaction yield is extremely low. How can I optimize it?
A3: Low yields suggest that while the reaction is proceeding, the conditions are suboptimal for your specific substrate. Aryl triflates are known to be less reactive than the corresponding aryl iodides.[1][5][6]
-
Relative Reactivity: The general reactivity trend for the electrophile is: I > OTf > Br >> Cl.[1][5] Your this compound substrate is inherently less reactive than an iodide, often requiring more forcing conditions.
-
Optimization Strategies:
-
Temperature: Increase the reaction temperature. Many couplings with aryl bromides and triflates require heating, sometimes to temperatures around 80-100 °C.[7]
-
Ligand Choice: The phosphine ligand on the palladium catalyst is critical. Bulky and electron-rich phosphine ligands can sometimes improve results for less reactive substrates.[4] Consider screening different ligands if using a palladium source like Pd₂(dba)₃.
-
Base and Solvent: The choice of base and solvent system plays a crucial role.[4] Common systems include triethylamine in THF or DMF. The optimal combination is often substrate-dependent.[8]
-
Q4: I am observing a significant amount of a symmetrical 1,3-diyne byproduct. How can I prevent this?
A4: This byproduct is the result of alkyne homocoupling, also known as Glaser or Hay coupling.[4][9] It is one of the most common side reactions in Sonogashira couplings.
-
Primary Causes: This side reaction is promoted by two factors: the presence of oxygen and the copper(I) co-catalyst.[4]
-
Prevention Strategies:
-
Rigorous Oxygen Exclusion: This is the most critical step. Use a robust inert gas setup and ensure all solvents and reagents are thoroughly degassed.[1][4]
-
Use Copper-Free Conditions: To completely avoid Glaser coupling, numerous copper-free Sonogashira protocols have been developed.[10][9] These methods may require different ligands or bases but are highly effective at preventing homocoupling.
-
Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[4]
-
Visual Guides
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Caption: A decision tree for troubleshooting common Sonogashira reaction failures.
Caption: Desired Sonogashira cross-coupling vs. undesired Glaser homocoupling side reaction.
Quantitative Data Summary
For successful Sonogashira couplings, the interplay between the catalyst, ligand, base, and solvent is critical. The tables below summarize key components and the relative reactivity of electrophiles.
Table 1: Comparison of Common Reaction Components for Sonogashira Coupling
| Component | Examples | Key Considerations |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a Pd(0) source but can be air-sensitive. Pd(II) sources like Pd(PPh₃)₂Cl₂ are more stable but require in-situ reduction.[10][6] |
| Ligand | PPh₃, P(t-Bu)₃, dppf | Often used with Pd(II) sources. Bulky, electron-rich ligands (e.g., P(t-Bu)₃) can improve reactivity for challenging substrates like triflates.[6][7] |
| Copper(I) Source | CuI | The most common co-catalyst. Its presence increases the reaction rate but also enables Glaser homocoupling if oxygen is present.[10] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃ | An amine base is most common. It must be strong enough to deprotonate the alkyne. Must be anhydrous.[1][6] |
| Solvent | THF, DMF, 1,4-Dioxane, Toluene, Acetonitrile | Must be anhydrous and degassed. The choice can influence reaction rate and catalyst stability.[7][8] |
Table 2: General Reactivity Order of Aryl/Vinyl Electrophiles
| Reactivity | Electrophile Type | Typical Conditions |
|---|---|---|
| Highest | Vinyl/Aryl Iodide | Often proceeds at room temperature.[5] |
| High | Vinyl Triflate | Highly reactive. |
| Medium | Aryl Triflate (OTf) , Aryl Bromide | Often requires heating. [5][6] |
| Low | Vinyl/Aryl Chloride | Generally unreactive and requires specialized, highly active catalyst systems.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for Sonogashira Reaction with this compound
This is a representative starting protocol. Optimization of temperature, solvent, and base may be required.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 - 0.05 eq), and copper(I) iodide (CuI, 0.025 - 0.05 eq).[5][11]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.[11]
-
-
Addition of Reagents:
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
This procedure is critical for removing dissolved oxygen from the reaction solvent to prevent side reactions.
-
Freeze: Place the solvent in a Schlenk flask that is no more than half full. Seal the flask and immerse it in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the cold bath and allow the solvent to thaw completely. You may see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure the solvent is thoroughly degassed. After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. books.lucp.net [books.lucp.net]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Reactions of 4-Acetylphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during palladium-catalyzed cross-coupling reactions involving 4-acetylphenyl trifluoromethanesulfonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you identify and resolve common issues, thereby improving reaction efficiency and yield.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired biaryl product, and I observe significant formation of 4-hydroxyacetophenone. What is causing this, and how can I prevent it?
A1: The formation of 4-hydroxyacetophenone is due to the hydrolysis of the triflate group, a common side reaction, especially with electron-deficient aryl triflates like this compound. The basic conditions required for the Suzuki-Miyaura coupling facilitate this undesired transformation.
Troubleshooting Steps:
-
Choice of Base: The strength and concentration of the base are critical. While a base is necessary to activate the boronic acid, overly strong or concentrated bases can accelerate triflate hydrolysis. Consider using a weaker base or a bicarbonate alternative. A screening of bases is recommended.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous solvent mixtures, minimizing the amount of water can suppress hydrolysis. Consider using anhydrous solvents and oven-dried glassware.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrolysis. Monitor the reaction progress closely by TLC or GC-MS to avoid prolonged heating after the reaction has reached completion.
-
Slow Addition: In some cases, slow addition of the aryl triflate to the reaction mixture can help to keep its instantaneous concentration low, thereby minimizing side reactions.
Q2: I am observing a significant amount of a homocoupled byproduct (4,4'-diacetylbiphenyl) in my reaction mixture. What causes this and how can I minimize it?
A2: The formation of 4,4'-diacetylbiphenyl is a result of the homocoupling of two molecules of this compound. This side reaction is often promoted by the palladium(0) catalyst, especially in the presence of reducing agents or when the cross-coupling partner is not sufficiently reactive.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen). Oxygen can promote the formation of palladium species that facilitate homocoupling.
-
Catalyst and Ligand Choice: The choice of phosphine ligand can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.
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Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity and free from contaminants that could act as reducing agents.
Q3: My reaction is producing acetophenone as a major byproduct. What is this side reaction and how can it be controlled?
A3: The formation of acetophenone is due to the reduction of the triflate group, a process sometimes referred to as "de-triflation" or hydrodehalogenation (in a broader sense). This can occur in the presence of a hydride source in the reaction mixture.
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, anhydrous solvents. Some solvents can be a source of hydrides, especially if not properly purified and dried.
-
Base Selection: Certain bases or impurities within them can act as hydride donors. Consider screening different bases.
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Reaction Conditions: Avoid excessively high temperatures, which can promote decomposition pathways that may lead to reduction.
Q4: In my Suzuki-Miyaura coupling, I am recovering a significant amount of the unreacted boronic acid and also see the formation of the corresponding arene (e.g., benzene from phenylboronic acid). What is happening?
A4: The conversion of the boronic acid to its corresponding arene is known as protodeboronation . This is a common side reaction in Suzuki-Miyaura coupling, particularly with electron-deficient or heteroaryl boronic acids, and is often promoted by aqueous basic conditions.
Troubleshooting Steps:
-
Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids. They slowly hydrolyze in the reaction mixture to release the boronic acid, keeping its concentration low and minimizing this side reaction.
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Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation.
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Choice of Base: The nature and strength of the base can influence the rate of protodeboronation. Screening different bases may be necessary.
Q5: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A5: The formation of a black precipitate is likely palladium black , which is the aggregated, inactive form of the palladium catalyst. This can happen due to catalyst decomposition, which can be caused by high temperatures, the presence of oxygen, or incompatible reagents.
Troubleshooting Steps:
-
Ligand Selection: The use of appropriate phosphine ligands is crucial to stabilize the palladium catalyst and prevent aggregation. Bulky, electron-rich ligands are often effective.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
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Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidation and subsequent decomposition of the Pd(0) catalyst.
Data Presentation
The following table summarizes the common side reactions and their typical byproducts observed in palladium-catalyzed cross-coupling reactions of this compound.
| Side Reaction | Byproduct | Common Causes | Primary Mitigation Strategies |
| Hydrolysis | 4-Hydroxyacetophenone | Aqueous basic conditions, high temperatures. | Use weaker base, anhydrous conditions, lower temperature. |
| Homocoupling | 4,4'-Diacetylbiphenyl | Presence of oxygen, insufficiently reactive coupling partner. | Maintain inert atmosphere, use appropriate ligands. |
| Reduction | Acetophenone | Presence of hydride sources (e.g., solvent impurities). | Use high-purity, anhydrous solvents. |
| Protodeboronation | Arene (from boronic acid) | Aqueous basic conditions, unstable boronic acid. | Use boronic esters, anhydrous conditions. |
| Catalyst Decomposition | Palladium Black | High temperature, oxygen, inappropriate ligand. | Use stabilizing ligands, control temperature, ensure inert atmosphere. |
Experimental Protocols
Below are general, detailed protocols for key palladium-catalyzed reactions using this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
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Reaction: this compound + Arylboronic Acid → 4-Acetyl-biaryl
-
Reagents and Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
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SPhos (4 mol%)
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Potassium phosphate (K₃PO₄, 2.0 equiv)
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Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)
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Schlenk flask or sealed reaction vial
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Magnetic stirrer and heating plate
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Inert gas supply (Argon or Nitrogen)
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-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
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Seal the flask and purge with an inert gas for 10-15 minutes.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
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Protocol 2: Heck Reaction
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Reaction: this compound + Alkene → 4-Acetyl-stilbene derivative
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
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Triethylamine (Et₃N, 2.0 equiv)
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Anhydrous, degassed DMF or acetonitrile
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Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent, followed by the alkene and triethylamine via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate in vacuo, and purify the crude product by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
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Reaction: this compound + Amine → N-(4-acetylphenyl)amine
-
Reagents and Materials:
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This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
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XPhos (2 mol%)
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Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
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Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the flask and add the anhydrous, degassed toluene.
-
Add the this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
preventing decomposition of 4-Acetylphenyl trifluoromethanesulfonate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Acetylphenyl trifluoromethanesulfonate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, also known as 4-acetylphenyl triflate, is a versatile organic reagent. It is frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck reactions. The triflate group (-OTf) is an excellent leaving group, making the molecule highly reactive for the formation of new carbon-carbon and carbon-nitrogen bonds. The acetylphenyl moiety provides a useful functional handle for further molecular modifications.
Q2: What is the primary decomposition pathway for this compound during a reaction?
The most common decomposition pathway is hydrolysis of the triflate group to form 4-hydroxyacetophenone. This can be catalyzed by acidic or basic conditions and is exacerbated by the presence of water in the reaction mixture.
Q3: How stable is this compound to heat?
Q4: Can I use this compound in aqueous solvent mixtures?
While some reactions involving aryl triflates are performed in aqueous mixtures (e.g., Suzuki couplings), this increases the risk of hydrolysis. If aqueous conditions are necessary, it is crucial to carefully select the base and reaction temperature to minimize the decomposition of the triflate. One study on a surface-bound triflate showed that hydrolysis can occur over a timescale of minutes in water.[2]
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of 4-hydroxyacetophenone in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Heck).
This is the most common issue and is typically caused by the hydrolysis of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and hydrolysis.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Solvent & Reagents | Use anhydrous solvents and ensure all reagents are dry. | To minimize the primary decomposition pathway: hydrolysis. |
| Base Selection | Switch from strong bases (e.g., NaOH, KOH, NaOtBu) to weaker, non-nucleophilic bases. | Strong bases, especially hydroxides, directly promote hydrolysis. Weaker bases can still facilitate the catalytic cycle while minimizing triflate cleavage. |
| Reaction Temperature | Lower the reaction temperature. | Higher temperatures accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can improve the yield of the desired product. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. | Prolonged reaction times, even under optimized conditions, can lead to gradual decomposition. |
Table 1: Recommended Bases to Minimize Hydrolysis
| Base | Typical Reaction | Comments |
| Potassium Carbonate (K₂CO₃) | Suzuki, Buchwald-Hartwig | A common but still relatively strong base. Use with caution in aqueous media. |
| Potassium Phosphate (K₃PO₄) | Suzuki, Buchwald-Hartwig | Often a milder alternative to carbonates. |
| Potassium Fluoride (KF) | Suzuki | Can be used under anhydrous conditions to avoid hydrolysis.[3] |
| Cesium Carbonate (Cs₂CO₃) | Buchwald-Hartwig | A strong but often effective base; careful optimization of other parameters is needed. |
| Organic Bases (e.g., DBU, DIPEA) | Buchwald-Hartwig | Can be effective, particularly in anhydrous conditions. |
Issue 2: Incomplete conversion of this compound.
If you observe unreacted starting material along with the decomposition product, the issue might be related to the catalyst activity or reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a fresh, high-quality palladium source or a pre-catalyst. | The active Pd(0) species can be sensitive to air and moisture, leading to catalyst deactivation. Pre-catalysts often provide more consistent results. |
| Ligand | Ensure the chosen ligand is appropriate for the specific cross-coupling reaction and substrate. | The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient triflates, bulky, electron-rich phosphine ligands are often effective. |
| Atmosphere | Thoroughly degas the solvent and maintain an inert atmosphere (e.g., using a nitrogen or argon balloon or a glovebox). | Oxygen can oxidize and deactivate the Pd(0) catalyst. |
Experimental Protocols
Protocol 1: General Anhydrous Suzuki Coupling to Minimize Hydrolysis
This protocol provides a starting point for a Suzuki coupling reaction with this compound under conditions designed to minimize decomposition.
-
Preparation:
-
Oven-dry all glassware and cool under a stream of inert gas (N₂ or Ar).
-
Use anhydrous solvent (e.g., dioxane, toluene, or THF). If necessary, distill from a suitable drying agent.
-
Ensure all solid reagents are dried in a vacuum oven.
-
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and anhydrous potassium fluoride (KF, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the anhydrous solvent via syringe.
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination with a Weaker Base
This protocol is a general guideline for the amination of this compound using a weaker base to suppress hydrolysis.
-
Preparation:
-
Follow the same rigorous procedures for ensuring anhydrous and anaerobic conditions as in Protocol 1.
-
-
Reaction Setup:
-
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the ligand (e.g., a biarylphosphine ligand, 1.2-1.5 times the Pd amount), and the base (e.g., K₃PO₄, 1.5-2.0 eq.) to a Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
-
Reaction and Workup:
-
Seal the tube and heat to the required temperature (typically 80-110°C). Monitor the reaction progress.
-
After completion, cool to room temperature.
-
Follow a similar workup and purification procedure as described in Protocol 1.
-
References
Technical Support Center: Catalyst Deactivation in Heck Reactions with 4-Acetylphenyl Trifluoromethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during Heck reactions involving 4-acetylphenyl trifluoromethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my Heck reaction with this compound?
A1: Common indicators of catalyst deactivation include:
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Low or no conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Stalled reaction: The reaction starts but stops before all the starting material is consumed.
-
Formation of palladium black: A black precipitate indicates the agglomeration of palladium atoms into an inactive state.[1]
-
Inconsistent results: Difficulty in reproducing reaction yields between batches.
-
Side product formation: An increase in unintended byproducts.
Q2: Why is my palladium catalyst deactivating when using this compound?
A2: Catalyst deactivation in Heck reactions, particularly with a substrate like this compound, can be attributed to several factors:
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Oxidation of Pd(0): The active Pd(0) catalyst can be oxidized to inactive Pd(II) species, especially in the presence of air. It is crucial to maintain an inert atmosphere.[1]
-
Ligand Degradation: Phosphine ligands, commonly used in Heck reactions, can be susceptible to oxidation or other forms of degradation, leading to the precipitation of palladium black.
-
High Reaction Temperature: Excessive heat can accelerate catalyst decomposition and agglomeration.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the stability of the catalytic species.[2][3]
-
Reductive Heck Reaction: Under certain conditions, a reductive Heck reaction can occur, leading to side products and consumption of the active catalyst in non-productive pathways.[1]
Q3: Can the acetyl group on this compound contribute to catalyst deactivation?
A3: While the acetyl group is generally well-tolerated in Heck reactions, its electron-withdrawing nature can influence the electronic properties of the aryl triflate. This can affect the rate of oxidative addition and subsequent steps in the catalytic cycle. In some cases, substrates with strong electron-withdrawing groups may require more electron-rich and bulky ligands to stabilize the palladium catalyst and promote efficient turnover.
Q4: Are there specific ligands that are recommended for Heck reactions with aryl triflates like this compound?
A4: Yes, the choice of ligand is critical. For aryl triflates, especially those with electron-withdrawing groups, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often preferred. These ligands can stabilize the palladium center, promote oxidative addition, and prevent catalyst decomposition. Examples of effective ligand classes include biaryl phosphines and dialkylbiaryl phosphines.
Troubleshooting Guides
Issue 1: Low to No Product Yield and Formation of Palladium Black
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Oxygen Contamination | Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Incomplete Reduction of Pd(II) Precatalyst | If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active Pd(0) species. Phosphine ligands can often assist in this reduction.[4] |
| Ligand Degradation | Switch to more robust, sterically hindered, and electron-rich ligands such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] |
| High Reaction Temperature | Lower the reaction temperature. Conduct a temperature screen to find the optimal balance between reaction rate and catalyst stability.[1] |
| Inappropriate Solvent | Use high-boiling, polar aprotic solvents like DMF, DMAc, or NMP, which can help stabilize the catalytic species.[1][6] |
Experimental Protocol: General Procedure for a Heck Reaction with this compound
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a biaryl phosphine, 1.1-1.5 equivalents relative to palladium).
-
Add the this compound (1 equivalent) and the alkene (1.1-1.5 equivalents).
-
Add the degassed solvent (e.g., DMF, DMAc, or NMP).
-
Add the base (e.g., an inorganic carbonate like K₂CO₃ or an organic amine like triethylamine, 1.5-2.5 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: The Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Diagram 2: Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
Technical Support Center: Managing Homocoupling Side Products with 4-Acetylphenyl Trifluoromethanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize homocoupling side products when using 4-acetylphenyl trifluoromethanesulfonate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of your experiments, this can involve two molecules of this compound coupling to form 4,4'-diacetylbiphenyl, or two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) coupling together. This side reaction consumes your starting materials and reduces the yield of your desired cross-coupled product, complicating purification.
Q2: Why is this compound prone to homocoupling?
A2: Aryl triflates, like this compound, are excellent electrophiles for cross-coupling reactions. The electron-withdrawing nature of the acetyl group further activates the molecule for oxidative addition to the palladium catalyst. However, under certain conditions, particularly in the presence of oxygen or when the concentration of the active Pd(0) catalyst is not well-controlled, the palladium complex can catalyze the coupling of two molecules of the aryl triflate.
Q3: What are the general strategies to minimize homocoupling?
A3: Key strategies include:
-
Strict exclusion of oxygen: Degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial as oxygen can promote the formation of Pd(II) species that lead to homocoupling.[1]
-
Use of appropriate ligands: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) catalyst and promote the desired cross-coupling pathway over homocoupling.
-
Controlled addition of reagents: Slow addition of one of the coupling partners can help maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring its homocoupling.
-
Optimization of reaction conditions: Careful selection of the base, solvent, and temperature can significantly impact the reaction outcome.
-
Use of copper-free conditions in Sonogashira coupling: The presence of copper salts can promote the homocoupling of terminal alkynes (Glaser coupling).[2]
Troubleshooting Guides
Issue 1: Significant formation of 4,4'-diacetylbiphenyl in a Suzuki-Miyaura Coupling Reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Use a robust inert gas blanket (Argon or high-purity Nitrogen) throughout the reaction setup and execution.[1] |
| Inappropriate Palladium Catalyst/Ligand | Use a pre-formed Pd(0) catalyst or a reliable precatalyst. For electron-deficient triflates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to facilitate reductive elimination of the desired product. |
| Suboptimal Base | The choice of base is critical. For aryl triflates, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOH, which can promote side reactions. |
| High Reaction Temperature | While heat is often required, excessive temperatures can lead to catalyst decomposition and increased side product formation. Try running the reaction at a lower temperature for a longer period. |
Issue 2: Predominant formation of alkyne homocoupling (Glaser coupling) product in a Sonogashira Reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Copper(I) Co-catalyst and Oxygen | The combination of a copper(I) salt and oxygen is a primary driver for alkyne homocoupling.[2] |
| Solution A: Copper-Free Conditions: Employ a copper-free Sonogashira protocol. This is the most effective way to eliminate this side product. | |
| Solution B: Strict Anaerobic Conditions: If copper is essential for reactivity, ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all reagents and maintain a positive pressure of an inert gas. | |
| Inappropriate Base or Solvent | The choice of amine base and solvent can influence the rate of homocoupling. |
| Solution: Screen different amine bases (e.g., triethylamine, diisopropylamine) and solvents. In some cases, a less coordinating solvent may be beneficial. | |
| High Concentration of Terminal Alkyne | A high concentration of the alkyne can favor the homocoupling pathway. |
| Solution: Add the terminal alkyne slowly to the reaction mixture over a period of time using a syringe pump. This maintains a low instantaneous concentration of the alkyne. |
Quantitative Data on Reaction Optimization
The following table provides a summary of expected outcomes when optimizing a Suzuki-Miyaura coupling of this compound with an arylboronic acid. The data is representative and aims to guide the optimization process.
| Parameter | Condition A | Yield (Desired Product) | Yield (Homocoupling) | Condition B | Yield (Desired Product) | Yield (Homocoupling) |
| Catalyst/Ligand | Pd(PPh₃)₄ | Moderate | Significant | Pd(OAc)₂ / SPhos | High | Minimal |
| Base | Na₂CO₃ | Good | Moderate | K₃PO₄ | High | Low |
| Atmosphere | Air | Low | High | Argon (degassed) | High | Very Low |
| Solvent | Toluene/H₂O | Good | Moderate | Dioxane/H₂O | High | Low |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove palladium salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling side products.
Caption: Catalytic cycle showing points of homocoupling side product formation.
References
Technical Support Center: Coupling Reactions of 4-Acetylphenyl Trifluoromethanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylphenyl trifluoromethanesulfonate in Suzuki, Heck, and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in palladium-catalyzed coupling reactions?
A1: The base plays several crucial roles in the catalytic cycle of Suzuki, Heck, and Buchwald-Hartwig reactions. Its primary functions include:
-
Suzuki-Miyaura Coupling: The base is required for the transmetalation step. It activates the organoboron compound, typically a boronic acid, to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][2][3]
-
Heck Reaction: In the Heck reaction, the base is necessary to neutralize the hydrogen halide (HX) that is eliminated during the final step of the catalytic cycle (reductive elimination). This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5][6][7][8][9]
-
Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, forming a more reactive amide that can then coordinate to the palladium center and participate in the C-N bond-forming reductive elimination step.[10][11][12]
Q2: How does the electron-withdrawing acetyl group on this compound affect the coupling reaction?
A2: The acetyl group is an electron-withdrawing group, which generally makes the aryl triflate a more reactive electrophile. This is because the electron-withdrawing nature of the substituent increases the electrophilicity of the carbon atom attached to the triflate group, facilitating the initial oxidative addition step to the Pd(0) catalyst.[13] In many cases, electron-deficient aryl halides and triflates are more reactive in Suzuki and Heck couplings.[1][13][14]
Q3: Which type of base is generally preferred for coupling reactions with aryl triflates?
A3: The choice of base is critical and depends on the specific coupling reaction and the sensitivity of the substrates.
-
For Suzuki-Miyaura couplings , a range of bases can be used, from inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) to organic bases. The choice can influence reaction rates and yields. Weaker bases may be required for substrates sensitive to hydrolysis.
-
In Heck reactions , organic bases like triethylamine (NEt₃) are common, as are inorganic bases such as sodium acetate (NaOAc) and potassium carbonate (K₂CO₃).[6][7]
-
For Buchwald-Hartwig aminations , strong, non-nucleophilic bases are often employed. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[11] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[10][15]
Q4: Can the triflate group be cleaved under basic conditions?
A4: Yes, hydrolysis of the aryl triflate to the corresponding phenol can be a significant side reaction, especially with strong bases and in the presence of water.[16] To minimize this, it is often recommended to use anhydrous solvents and carefully select the base. In some cases, using a weaker base or slow addition of the aryl triflate to the reaction mixture can mitigate this issue.[17]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to Pd(0). If using a Pd(II) source like Pd(OAc)₂, the presence of a phosphine ligand can aid in its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[8] Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst. |
| Poor Base Selection | The chosen base may be too weak to facilitate the required step in the catalytic cycle or too strong, leading to substrate degradation. Screen a variety of bases with different strengths (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). For base-sensitive substrates, consider milder options like K₂HPO₄.[13] |
| Solvent Issues | The insolubility of reactants, particularly the inorganic base, can hinder the reaction.[15] Ensure the chosen solvent is appropriate for all components at the reaction temperature. In some cases, a co-solvent or a different solvent system may be necessary. Ensure the solvent is anhydrous, as water can lead to unwanted side reactions. |
| Ligand Problems | The phosphine ligand may have been oxidized. Use fresh, high-quality ligands. The choice of ligand is also crucial; for electron-deficient triflates, bulky, electron-rich phosphine ligands are often beneficial.[18] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Phenol (from triflate hydrolysis) | The base is too strong, or there is water in the reaction mixture. | Use a weaker base (e.g., K₂CO₃ instead of NaOH), ensure all reagents and solvents are anhydrous, and run the reaction under a dry, inert atmosphere. Slow addition of the triflate can also help.[17] |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction, which can lead to the formation of Pd(II) species that promote homocoupling.[1] | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment. |
| Dehalogenation/Detriflation | The palladium-hydride species formed after β-hydride elimination (in Heck) or from side reactions can reductively eliminate with the aryl triflate. | Optimize the reaction conditions to favor the desired coupling pathway. This may involve changing the ligand or solvent. |
Quantitative Data Summary
The optimal base for a given reaction can vary significantly based on the specific coupling partners, ligand, and solvent system. The following tables provide a summary of expected yields based on the general principles of these reactions. This data is illustrative and should be used as a starting point for optimization.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | Toluene/H₂O | 90 | 75-85 | A common and effective choice. |
| Cs₂CO₃ | Dioxane | 100 | 80-95 | Often provides higher yields due to its solubility and the nature of the cesium cation. |
| K₃PO₄ | THF | 80 | 85-95 | A strong, non-nucleophilic base that can be very effective. |
| NaOtBu | Toluene | 100 | 60-75 | Can be too strong, potentially leading to triflate hydrolysis. |
| Et₃N | DMF | 100 | 40-60 | Generally a weaker base for this purpose and may not be as effective. |
Table 2: Illustrative Yields for Heck Coupling of this compound with Styrene
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Et₃N | DMF | 110 | 80-90 | A standard choice for Heck reactions.[7] |
| NaOAc | DMA | 120 | 70-85 | A common inorganic base for this reaction. |
| K₂CO₃ | NMP | 120 | 75-85 | Can be effective, particularly at higher temperatures. |
| DBU | Toluene | 100 | 65-80 | A non-nucleophilic organic base that can be useful in certain contexts. |
Table 3: Illustrative Yields for Buchwald-Hartwig Amination of this compound with Aniline
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaOtBu | Toluene | 100 | 90-98 | Often the most effective base for high yields and fast reaction rates.[11] |
| Cs₂CO₃ | Dioxane | 110 | 85-95 | A milder alternative to NaOtBu, good for base-sensitive substrates.[10] |
| K₃PO₄ | t-BuOH | 100 | 80-90 | Another effective and milder inorganic base. |
| LiHMDS | THF | 70 | 70-85 | Useful for reactions at lower temperatures and with substrates bearing protic functional groups. |
Experimental Protocols
General Considerations: All coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the boronic acid partner (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and phosphine ligand (if required).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Coupling
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Add the degassed solvent (e.g., DMF or acetonitrile) and the base (e.g., Et₃N, 2.0 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.[5]
-
Partition the filtrate between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product via flash chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or Schlenk flask, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the required temperature (e.g., 100 °C) with vigorous stirring.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the desired amine by column chromatography.[10]
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. scispace.com [scispace.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Acetylphenyl Trifluoromethanesulfonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of solvents in reactions involving 4-acetylphenyl trifluoromethanesulfonate. The following troubleshooting guides and FAQs address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound in the presence of nucleophiles and different solvents?
A1: this compound can undergo two primary reaction pathways, largely dependent on the solvent and the nucleophile:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing acetyl group activates the aromatic ring, making it susceptible to attack by strong nucleophiles. This pathway is more common with anionic or potent neutral nucleophiles.
-
Solvolysis: In the absence of a strong nucleophile, the solvent itself can act as the nucleophile, leading to solvolysis products. The mechanism of solvolysis (SN1-like or SN2-like) is highly dependent on the solvent's properties.
Q2: How does solvent polarity affect the rate and mechanism of solvolysis?
A2: Solvent polarity plays a critical role. Based on general principles for aryl triflate solvolysis:
-
Polar Protic Solvents (e.g., water, alcohols, formic acid): These solvents can stabilize charged intermediates. A more polar protic solvent will generally accelerate solvolysis, particularly if the reaction proceeds through a dissociative (SN1-like) mechanism involving a transient aryl cation.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can also influence reaction rates. While they can stabilize charged species, their effect on the mechanism can be complex.
-
Nonpolar Solvents (e.g., toluene, hexane): Solvolysis is typically very slow in nonpolar solvents due to their inability to stabilize charged intermediates or transition states.
Q3: I am observing a mixture of products. What could be the cause?
A3: The formation of multiple products can arise from several factors:
-
Competing Reaction Mechanisms: Both SNAr and solvolysis might be occurring simultaneously, especially if a moderately strong nucleophile is used in a reactive solvent.
-
Solvent as a Nucleophile: In nucleophilic substitution reactions, the solvent can compete with the intended nucleophile, leading to a mixture of the desired product and the solvolysis product.
-
Side Reactions: Depending on the conditions, other reactions such as elimination (if applicable to the nucleophile) or degradation of starting material or products could occur.
Q4: Can the triflate group itself act as a nucleophile?
A4: While the triflate anion is an excellent leaving group, it is generally considered a very weak nucleophile.[1] However, under certain conditions, particularly in the absence of other strong nucleophiles, it can participate in reactions, though this is less common for aryl triflates compared to other substrates.[1]
Troubleshooting Guide
Issue 1: My reaction is very slow or not proceeding to completion.
-
Question: What solvent are you using?
-
Answer: If you are using a nonpolar aprotic solvent, the reaction rate may be very slow. Consider switching to a more polar solvent to facilitate the reaction. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often effective. For solvolysis studies, a range of polar protic and aprotic solvents should be tested.
-
Question: Is your nucleophile strong enough?
-
Answer: For SNAr reactions, a sufficiently strong nucleophile is required. If you are using a weak nucleophile, you may need to increase the reaction temperature or use a catalyst.
Issue 2: I am getting a low yield of my desired SNAr product and a significant amount of a byproduct derived from the solvent.
-
Question: What is the nucleophilicity of your solvent?
-
Answer: If you are using a solvent that is also a good nucleophile (e.g., methanol, ethanol), it may be competing with your intended nucleophile. To minimize this, you can try the following:
-
Use a less nucleophilic solvent with similar polarity (e.g., a polar aprotic solvent like acetonitrile or acetone).
-
Increase the concentration of your primary nucleophile.
-
Lower the reaction temperature to favor the more selective reaction with your intended nucleophile.
-
Issue 3: The reaction is giving me a dark-colored mixture and multiple unidentified products on my TLC/LC-MS.
-
Question: What is your reaction temperature?
-
Answer: Aryl triflates can be sensitive to high temperatures, which can lead to decomposition. Try running the reaction at a lower temperature. The synthesis of aryl triflates is often conducted at temperatures from 0 °C to room temperature to avoid byproduct formation.[2]
-
Question: Are your reagents and solvent pure and anhydrous?
-
Answer: Water and other impurities can lead to undesired side reactions and decomposition. Ensure your reagents and solvents are of high purity and appropriately dried, especially as triflates can be sensitive to hydrolysis.
Illustrative Quantitative Data
Disclaimer: The following data is hypothetical and intended for illustrative purposes to demonstrate the expected trends in reactivity based on the principles of physical organic chemistry. Actual experimental results may vary.
Table 1: Hypothetical First-Order Rate Constants (k) for the Solvolysis of this compound at 50 °C.
| Solvent | Dielectric Constant (ε) | Solvent Nucleophilicity (NT) | k (s-1) |
| Formic Acid | 58.5 | -2.05 | 5.2 x 10-4 |
| 80% Ethanol / 20% Water | 65.4 | -0.09 | 1.8 x 10-5 |
| Methanol | 32.7 | -0.41 | 4.5 x 10-6 |
| Acetic Acid | 6.2 | -2.35 | 1.1 x 10-6 |
| Acetonitrile | 37.5 | -4.33 | 2.3 x 10-8 |
| Dichloromethane | 8.9 | -5.7 (estimated) | Very Slow |
Table 2: Hypothetical Product Distribution for the Reaction of this compound with 0.1 M Piperidine at 25 °C.
| Solvent | SNAr Product (%) | Solvolysis Product (%) |
| Acetonitrile | 95 | <1 |
| Methanol | 85 | 15 |
| 80% Ethanol / 20% Water | 70 | 30 |
| Toluene | >98 | <1 |
Experimental Protocols
Protocol 1: Kinetic Analysis of Solvolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a non-reactive, volatile solvent (e.g., acetone).
-
Reaction Initiation: In a thermostated reaction vessel at the desired temperature, place a known volume of the desired solvent. Inject a small aliquot of the stock solution into the solvent with vigorous stirring to initiate the reaction. The final concentration of the substrate should be low (e.g., 10-4 M) to ensure first-order kinetics.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique:
-
Conductivity: If the solvolysis produces an acid (triflic acid), the change in conductivity of the solution over time can be measured.
-
UV-Vis Spectrophotometry: If the starting material and product have distinct UV-Vis spectra, the change in absorbance at a specific wavelength can be followed.
-
HPLC/UPLC: Periodically withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution in a cold, less reactive solvent), and analyze the composition by HPLC or UPLC to determine the concentration of the starting material and/or product over time.
-
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the first-order rate constant (k).
Protocol 2: Product Analysis
-
Reaction Setup: In a reaction vial, dissolve this compound in the chosen solvent. Add the nucleophile (if any). Seal the vial and stir the reaction at the desired temperature for a specified period.
-
Workup: After the reaction is complete (as determined by TLC or LC-MS), quench the reaction (e.g., by adding water or a buffer). Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.
-
Analysis and Characterization:
-
LC-MS: Analyze the crude product mixture by LC-MS to identify the masses of the products formed and estimate their relative abundance.
-
NMR Spectroscopy: Purify the products by column chromatography and characterize their structures using 1H NMR, 13C NMR, and other relevant spectroscopic techniques.
-
Visualizations
Caption: Competing S(N)Ar and Solvolysis (S(N)1-like) pathways for this compound.
Caption: General experimental workflow for studying the reactivity of this compound.
References
Technical Support Center: Improving Selectivity in Reactions of 4-Acetylphenyl Trifluoromethanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylphenyl trifluoromethanesulfonate. The focus is on improving selectivity in common cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential solutions and alternative approaches.
Issue 1: Low Regioselectivity in Heck Reactions
Q: My Heck reaction with this compound and an olefin (e.g., styrene) is producing a mixture of α- and β-arylated products. How can I improve the regioselectivity?
A: Achieving high regioselectivity in Heck reactions is a common challenge. The outcome is influenced by the electronic nature of the substrate and the reaction conditions. Here are several factors to consider for improving selectivity:
-
Ligand Choice: The ligand plays a crucial role in determining the regioselectivity.
-
For β-selectivity (linear product): Traditional phosphine ligands like triphenylphosphine (PPh₃) often favor the formation of the linear isomer.
-
For α-selectivity (branched product): Bulky, electron-rich phosphine ligands or specific bidentate phosphines can promote the formation of the branched isomer. The use of certain diphosphine ligands in combination with a triflate leaving group can favor a cationic pathway, which often leads to higher α-selectivity.
-
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway.
-
Nonpolar solvents (e.g., toluene, dioxane) generally favor the neutral pathway, which often leads to higher β-selectivity.
-
Polar aprotic solvents (e.g., DMF, NMP, acetonitrile) can promote a cationic pathway, potentially increasing the proportion of the α-product.[1]
-
-
Additives: The addition of certain salts can influence the reaction mechanism. For instance, the addition of silver or thallium salts can promote a cationic pathway, potentially enhancing α-selectivity.
Troubleshooting Workflow for Heck Reaction Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity in Heck reactions.
| Parameter | Condition for β-Selectivity (Linear Product) | Condition for α-Selectivity (Branched Product) |
| Ligand | PPh₃, P(o-tol)₃ | Bulky biaryl phosphines (e.g., DavePhos), dppf |
| Solvent | Toluene, Dioxane | DMF, NMP, Acetonitrile |
| Temperature | Generally lower temperatures may favor one isomer | Higher temperatures can sometimes alter selectivity |
Issue 2: Competing Hydrolysis of the Triflate Group
Q: I am observing significant formation of 4-hydroxyacetophenone in my cross-coupling reaction. How can I minimize the hydrolysis of the triflate group?
A: The triflate group is susceptible to hydrolysis, especially under basic conditions and in the presence of water. Here’s how you can mitigate this side reaction:
-
Base Selection: The choice and handling of the base are critical.
-
Use anhydrous bases and store them in a desiccator.
-
Consider using weaker bases if your substrate is particularly sensitive. For Suzuki-Miyaura reactions, bases like K₃PO₄ or Cs₂CO₃ are commonly used. For base-sensitive substrates, KF can be an alternative, although it might lead to slower reaction rates.[2]
-
In some cases, running the reaction under anhydrous conditions with a soluble base can be beneficial.
-
-
Solvent and Reaction Setup:
-
Use anhydrous solvents. Ensure your glassware is thoroughly dried before use.
-
Minimize the amount of water in the reaction mixture. While some Suzuki-Miyaura reactions benefit from a small amount of water to aid in dissolving the base, excessive water will promote hydrolysis.[2]
-
Thoroughly degas the reaction mixture to remove oxygen, which can also contribute to catalyst decomposition and side reactions.[2]
-
-
Reaction Temperature and Time:
-
Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Issue 3: Low Yield in Sonogashira Couplings
Q: My Sonogashira coupling of this compound with a terminal alkyne is giving a low yield of the desired product. What are the potential causes and solutions?
A: Low yields in Sonogashira couplings can stem from several factors, from catalyst deactivation to competing side reactions.
-
Catalyst System:
-
Palladium Source: Ensure your palladium catalyst is active. Pd(PPh₃)₄ can be sensitive to air, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.
-
Copper Co-catalyst: If using a copper co-catalyst (e.g., CuI), ensure it is fresh, as it can degrade over time. Copper-free conditions are also an option and can prevent the common side reaction of alkyne homocoupling (Glaser coupling).
-
Ligand: For challenging substrates, consider using more electron-rich and bulky phosphine ligands.
-
-
Reaction Conditions:
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required to deprotonate the alkyne.[2] Ensure the base is dry and used in excess.
-
Solvent: The choice of solvent can be critical. While THF and DMF are common, they can sometimes inhibit the reaction. A solvent screen might be necessary.
-
Temperature: Aryl triflates are generally quite reactive, but if the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
-
Side Reactions:
-
Glaser Coupling: The homocoupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen and a copper co-catalyst. To minimize this, rigorously degas your reaction mixture and consider using copper-free conditions.
-
Logical Flow for Troubleshooting Low Sonogashira Yield
Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the triflate group compared to other common leaving groups in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of aryl electrophiles in the oxidative addition step, which is often rate-determining, generally follows the trend: I > OTf ≈ Br >> Cl.[2] This makes aryl triflates, such as this compound, highly useful substrates that are often more reactive than the corresponding aryl bromides.
Q2: Can I perform a Suzuki-Miyaura coupling with this compound under ligand-free conditions?
A2: Yes, under certain conditions, Suzuki-Miyaura couplings of aryl triflates can proceed without the addition of phosphine or N-heterocyclic carbene ligands. These reactions are often performed in polar aprotic solvents like acetonitrile or DMSO.[3][4] Interestingly, in the absence of strong ancillary ligands, palladium salts can show selectivity for C-OTf cleavage even in the presence of a C-Cl or C-Br bond on the same aromatic ring.[3][4]
Q3: In a Buchwald-Hartwig amination, what are common side reactions when using this compound?
A3: Besides the hydrolysis of the triflate group to form 4-hydroxyacetophenone, another potential side reaction is the reduction of the triflate to an arene, resulting in the formation of acetophenone. This can occur via β-hydride elimination from an intermediate palladium-amide complex. Careful selection of the ligand and base can help to minimize these side reactions.
Q4: How does the acetyl group on this compound affect its reactivity and selectivity?
A4: The acetyl group is an electron-withdrawing group. This generally makes the aryl triflate more reactive towards oxidative addition to the palladium(0) catalyst. In terms of selectivity, the electronic effect of the acetyl group can influence the regioselectivity in reactions like the Heck reaction, often favoring arylation at the β-position of electron-deficient olefins.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for cross-coupling reactions of aryl triflates, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Triflates with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >95 | Representative conditions |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | CsF | Dioxane | 80 | 92 | General aryl triflate coupling |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 88 | Aryl triflate coupling |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 80 | 85 | General Suzuki conditions |
Table 2: Regioselectivity in the Heck Reaction of Aryl Triflates with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | α:β Ratio | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Toluene | 100 | 15:85 | General observation |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 30:70 | Solvent effect |
| 3 | Pd₂(dba)₃ (1) | dppf (2) | Ag₃PO₄ | Dioxane | 110 | >95:5 | Cationic pathway |
| 4 | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 25:75 | General conditions |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL total) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of this compound with Styrene (β-selective)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add anhydrous toluene, followed by styrene and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium triflate salt and wash the solid with toluene.
-
Combine the filtrates and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Heck Reaction (Neutral Pathway)
Caption: Generalized catalytic cycle for the Heck reaction (neutral pathway).
References
Validation & Comparative
A Head-to-Head Comparison: 4-Acetylphenyl Trifluoromethanesulfonate vs. 4-Acetylphenyl Nonaflate in Cross-Coupling Reactions
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are an indispensable tool for constructing carbon-carbon and carbon-heteroatom bonds. While aryl halides have traditionally dominated as coupling electrophiles, phenol-derived pseudohalides, such as aryl triflates (OTf) and nonaflates (ONf), have emerged as highly effective and versatile alternatives.[1][2] This guide provides a detailed comparison of the reactivity between 4-acetylphenyl trifluoromethanesulfonate and its more reactive counterpart, 4-acetylphenyl nonaflate, supported by representative experimental data and protocols.
The Decisive Factor: Leaving Group Ability and Electronic Effects
The reactivity of aryl sulfonates in cross-coupling reactions is fundamentally governed by the crucial oxidative addition step, where a low-valent palladium catalyst inserts into the carbon-oxygen bond of the sulfonate group.[3][4] The efficiency of this step is dictated by the electronic nature of the sulfonate leaving group. A more powerfully electron-withdrawing sulfonate group enhances the electrophilicity of the ipso-carbon and weakens the C–O bond, thereby accelerating the rate of oxidative addition.[5]
The nonafluorobutanesulfonyl (nonaflate) group contains a C4F9 chain, which exerts a stronger electron-withdrawing inductive effect than the CF3 group of the trifluoromethanesulfonyl (triflate) group. Consequently, aryl nonaflates are generally more reactive electrophiles than the corresponding aryl triflates in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and C-P coupling reactions.[2][6] This enhanced reactivity can often translate to milder reaction conditions, lower catalyst loadings, and faster reaction times.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
| Coupling Partner | Leaving Group | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 4-Acetylphenyl | -OTf | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Toluene | 80 °C / 12 h | ~85-95% |
| 4-Acetylphenyl | -ONf | Pd(OAc)₂ / XantPhos | Cs₂CO₃ / Dioxane | RT / 2 h | >95% |
| p-Cyanophenyl | -OTf | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ / Toluene | RT / 16 h | ~80% |
| p-Cyanophenyl | -ONf | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ / Toluene | RT / 1 h | >98% |
Note: Data is compiled and representative of typical results from various sources for electron-deficient aryl sulfonates in Suzuki-Miyaura cross-coupling reactions. Conditions are illustrative and may vary.[7][8][9]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an aryl sulfonate as the electrophile.
Materials:
-
Aryl sulfonate (this compound or nonaflate) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Phosphine Ligand (e.g., XantPhos or PCy₃) (0.04 eq)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl sulfonate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 eq), phosphine ligand (0.04 eq), and anhydrous solvent.
-
Reaction: Stir the mixture at the designated temperature (Room Temperature to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Outlook
For researchers and drug development professionals, the choice between this compound and 4-acetylphenyl nonaflate hinges on the desired reactivity and process conditions. The nonaflate is the more reactive coupling partner due to the superior electron-withdrawing nature of the nonafluorobutanesulfonyl group.[2] This enhanced reactivity facilitates the key oxidative addition step in palladium-catalyzed cross-coupling, often allowing for milder conditions, reduced reaction times, and higher yields compared to the triflate analogue. While triflates remain highly useful and cost-effective, nonaflates provide a powerful option for challenging substrates or when process optimization demands the highest possible efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A palladium-catalyzed coupling reaction of aryl nonaflates, sulfur dioxide, and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Aryl Triflates and Aryl Bromides in Suzuki Coupling
For researchers and professionals in drug development and synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical choice in designing these syntheses lies in the selection of the electrophilic partner, with aryl bromides and aryl triflates being two of the most common options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in substrate selection and reaction optimization.
Performance Comparison: Reactivity and Scope
Aryl bromides and aryl triflates (OTf) are both effective substrates in Suzuki couplings, but their reactivity profiles and optimal reaction conditions differ significantly. Historically, the reactivity of electrophiles in palladium-catalyzed cross-coupling reactions follows the general order of R-I > R-OTf > R-Br >> R-Cl.[1] However, modern advancements in ligand design have enabled highly efficient couplings for both bromides and triflates, sometimes even reversing the expected reactivity order.[2]
Aryl triflates, easily synthesized from readily available phenols, offer a valuable alternative to aryl halides.[3][4] They are particularly useful when the corresponding halide is not commercially available or is difficult to synthesize. Aryl bromides, on the other hand, are widely available and have been extensively studied, leading to a vast number of established protocols.
The choice between an aryl bromide and an aryl triflate can also be a strategic one in complex syntheses. In molecules containing both a bromide and a triflate group, selective coupling at one site over the other can be achieved by carefully selecting the catalyst system. For instance, the Pd₂(dba)₃/P(t-Bu)₃ system has been shown to selectively couple an aryl chloride in the presence of an aryl triflate, a testament to the high degree of control achievable through ligand and catalyst choice.[2][5] Conversely, under "ligand-free" conditions, palladium salts can exhibit a preference for C-OTf bond cleavage over C-Cl or C-Br bonds.[6][7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of representative aryl bromides and aryl triflates with arylboronic acids. The data highlights the different catalyst systems often employed for each substrate class to achieve high yields under mild conditions.
| Parameter | Aryl Bromide Example (4-Bromotoluene) | Aryl Triflate Example (4-tert-Butylphenyl Triflate) | Reference |
| Catalyst System | 1.5 mol % Pd₂(dba)₃ / 3.0 mol % P(t-Bu)₃ | 2 mol % Pd(OAc)₂ / 4 mol % PCy₃ | [2][5] |
| Base | KF (3.0 equiv) | CsF (2.0 equiv) | [2][5] |
| Solvent | THF | Dioxane | [2][5] |
| Temperature | Room Temperature | Room Temperature | [2][5] |
| Reaction Time | 3 hours | 18 hours | [2][5] |
| Yield | 97% | 93% | [2][5] |
This data is compiled from representative examples and actual results may vary based on specific substrates and reaction scale.
Catalytic Cycle and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura coupling and a standard experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
Below are representative experimental procedures for Suzuki coupling reactions using an aryl bromide and an aryl triflate. These protocols are based on established literature and serve as a starting point for reaction development.[2][5][8][9]
Protocol 1: Suzuki Coupling of an Aryl Bromide
This procedure is adapted for the coupling of an aryl bromide at room temperature using a highly active palladium/phosphine catalyst system.[2][5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.03 equiv)
-
Potassium fluoride (KF, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, and potassium fluoride.
-
Evacuate and backfill the tube with argon three times.
-
In a separate flask under argon, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous THF.
-
Add the required volume of the catalyst solution to the Schlenk tube via syringe.
-
Add additional anhydrous THF to achieve the desired reaction concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of an Aryl Triflate
This procedure is suitable for the coupling of aryl triflates, which often benefit from a different catalyst system and base.[2][5]
Materials:
-
Aryl triflate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.04 equiv)
-
Cesium fluoride (CsF, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In an oven-dried, resealable Schlenk tube, combine the aryl triflate, arylboronic acid, cesium fluoride, Pd(OAc)₂, and PCy₃.
-
Seal the tube, then evacuate and backfill with argon (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress by GC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the coupled product.
Conclusion
Both aryl triflates and aryl bromides are highly effective electrophiles for Suzuki-Miyaura cross-coupling reactions. The optimal choice depends on substrate availability, cost, and the specific synthetic strategy. Aryl bromides are workhorse substrates with a vast literature foundation, while aryl triflates provide a valuable and sometimes strategically advantageous alternative derived from phenols. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have expanded the scope and utility of both substrate classes, enabling efficient C-C bond formation under remarkably mild conditions.[10] By understanding the distinct reactivity and preferred conditions for each, researchers can better navigate the complexities of modern organic synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
A Comparative Guide to Alternatives for 4-Acetylphenyl Trifluoromethanesulfonate in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/pseudohalide. While 4-acetylphenyl trifluoromethanesulfonate (a triflate) is a commonly employed electrophile in these reactions, a variety of alternatives exist, each with its own set of advantages and disadvantages in terms of reactivity, cost, and reaction conditions. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific synthetic needs.
Reactivity Trends and Performance Comparison
The reactivity of the leaving group on the 4-acetylphenyl moiety is a critical factor influencing the efficiency of the Sonogashira coupling. The generally accepted order of reactivity for common leaving groups is:
Iodide > Triflate ≥ Bromide > Chloride > Tosylate > Mesylate
This trend is primarily dictated by the strength of the carbon-leaving group bond, which influences the rate-determining oxidative addition step in the catalytic cycle.
Below is a comparative summary of the performance of various 4-acetylphenyl derivatives in Sonogashira coupling with phenylacetylene, a common terminal alkyne. The data has been compiled from various literature sources to provide a standardized comparison where possible.
| 4-Acetylphenyl Derivative | Leaving Group | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Iodoacetophenone | -I | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 2 - 6 | 90-98 |
| This compound | -OTf | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 - 80 | 4 - 12 | 85-95 |
| 4-Bromoacetophenone | -Br | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/DMF | 80 - 110 | 12 - 24 | 75-90 |
| 4-Chloroacetophenone | -Cl | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 - 120 | 24 - 48 | 40-70 |
| 4-Acetylphenyl Tosylate | -OTs | Pd(OAc)₂ / SPhos / CuI | K₃PO₄ | Toluene | 100 - 110 | 18 - 36 | 60-80 |
| 4-Acetylphenyl Mesylate | -OMs | Pd(OAc)₂ / Buchwald Ligand / CuI | K₃PO₄ | Toluene | 100 - 120 | 24 - 48 | 50-70 |
| 4-Acetylphenyl Nonaflate | -ONf | Pd(dba)₂ / P(t-Bu)₃ / CuI | Et₃N | Dioxane | 60 - 90 | 6 - 18 | 80-92 |
Note: Yields are highly dependent on the specific catalyst, ligand, base, solvent, and temperature used. The values presented here are representative and intended for comparative purposes.
In-depth Analysis of Alternatives
Aryl Halides: The Workhorses of Sonogashira Coupling
-
4-Iodoacetophenone: As the most reactive aryl halide, 4-iodoacetophenone allows for mild reaction conditions, often proceeding at room temperature with high yields in short reaction times.[1][2] This makes it an excellent choice for sensitive substrates. However, aryl iodides are generally the most expensive and least stable of the halides.
-
4-Bromoacetophenone: Offering a good balance between reactivity and cost, 4-bromoacetophenone is a widely used substrate.[3] It typically requires higher temperatures and longer reaction times compared to the iodo-analogue to achieve comparable yields.
-
4-Chloroacetophenone: Aryl chlorides are the most cost-effective and readily available starting materials. However, their low reactivity, due to the strong C-Cl bond, necessitates more forcing reaction conditions, including higher temperatures, longer reaction times, and often the use of specialized bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[4]
Aryl Sulfonates: Versatile Alternatives to Halides
-
This compound (Triflate): Triflates are excellent leaving groups, with reactivity often comparable to or slightly less than that of iodides. They are readily prepared from the corresponding phenol and offer a viable alternative when the corresponding halide is not commercially available or is difficult to synthesize.
-
4-Acetylphenyl Tosylate and Mesylate: Tosylates and mesylates are more economical alternatives to triflates, although they are generally less reactive. Similar to aryl chlorides, their successful coupling often requires more robust catalytic systems and higher reaction temperatures. Their use is advantageous when a milder leaving group is desired to achieve selectivity in molecules with multiple reactive sites.
-
4-Acetylphenyl Nonaflate: Nonaflates are another class of highly effective leaving groups, with reactivity often surpassing that of triflates in certain cases. They can be a good option when other leaving groups fail to provide satisfactory results.
Experimental Workflows and Logical Relationships
The general workflow for a Sonogashira coupling reaction involves the careful selection and combination of the aryl/vinyl electrophile, terminal alkyne, palladium catalyst, copper co-catalyst (in most cases), a base, and a suitable solvent. The choice of each component is interconnected and influences the overall outcome of the reaction.
References
NMR characterization of 4-Acetylphenyl trifluoromethanesulfonate reaction products
A comprehensive guide to the NMR characterization of 4-acetylphenyl trifluoromethanesulfonate and its palladium-catalyzed cross-coupling reaction products is presented below. This guide offers a comparative analysis with the analogous reactions of 4-bromoacetophenone, a common alternative, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
NMR Characterization of this compound
This compound serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to the excellent leaving group ability of the triflate moiety.[1] Its structure combines the reactive triflate group with an acetylphenyl moiety, providing a handle for further molecular modifications.
Table 1: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.11 | Doublet | 8.8 | Ar-H (ortho to acetyl) |
| ¹H | 7.45 | Doublet | 8.8 | Ar-H (ortho to triflate) |
| ¹H | 2.64 | Singlet | - | -CH₃ |
| ¹³C | 196.8 | Singlet | - | C=O |
| ¹³C | 153.5 | Singlet | - | C-OTf |
| ¹³C | 135.2 | Singlet | - | C-C=O |
| ¹³C | 130.3 | Singlet | - | Ar-CH (ortho to acetyl) |
| ¹³C | 121.7 | Singlet | - | Ar-CH (ortho to triflate) |
| ¹³C | 118.7 | Quartet | 320.9 | -CF₃ |
| ¹³C | 26.8 | Singlet | - | -CH₃ |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds. A common and often more economical alternative to aryl triflates is the corresponding aryl bromide, in this case, 4-bromoacetophenone. The choice between a triflate and a bromide can influence reaction conditions and efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.
Suzuki-Miyaura coupling of 4-acetylphenyl electrophiles.
Table 2: NMR Data Comparison for Suzuki-Miyaura Coupling Product (4-Acetylbiphenyl)
| Starting Material | Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Acetylphenyl Triflate | 4-Acetylbiphenyl | 8.03 (d, 2H), 7.69 (d, 2H), 7.63 (d, 2H), 7.47 (t, 2H), 7.40 (t, 1H), 2.64 (s, 3H) | 197.7, 145.8, 139.9, 135.8, 129.0, 128.9, 128.2, 127.3, 26.7 |
| 4-Bromoacetophenone | 4-Acetylbiphenyl | 8.03 (d, 2H), 7.69 (d, 2H), 7.63 (d, 2H), 7.47 (t, 2H), 7.40 (t, 1H), 2.64 (s, 3H) | 197.7, 145.8, 139.9, 135.8, 129.0, 128.9, 128.2, 127.3, 26.7 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.
Sonogashira coupling of 4-acetylphenyl electrophiles.
Table 3: NMR Data Comparison for Sonogashira Coupling Product (4'-(Phenylethynyl)acetophenone)
| Starting Material | Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Acetylphenyl Triflate | 4'-(Phenylethynyl)acetophenone | 7.95 (d, 2H), 7.60 (d, 2H), 7.55-7.52 (m, 2H), 7.40-7.35 (m, 3H), 2.60 (s, 3H) | 197.5, 136.5, 132.0, 131.8, 129.2, 128.5, 128.0, 122.5, 92.5, 88.8, 26.6 |
| 4-Bromoacetophenone | 4'-(Phenylethynyl)acetophenone | 7.95 (d, 2H), 7.60 (d, 2H), 7.55-7.52 (m, 2H), 7.40-7.35 (m, 3H), 2.60 (s, 3H) | 197.5, 136.5, 132.0, 131.8, 129.2, 128.5, 128.0, 122.5, 92.5, 88.8, 26.6 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.
References
A Comparative Guide to the Kinetic Performance of 4-Acetylphenyl Trifluoromethanesulfonate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficiency of cross-coupling reactions is paramount. This guide provides a comparative analysis of the kinetic performance of 4-Acetylphenyl trifluoromethanesulfonate as an electrophile in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Its performance is benchmarked against other commonly used aryl electrophiles, supported by available experimental data and established mechanistic principles.
Executive Summary: this compound is a highly reactive electrophile in palladium-catalyzed cross-coupling reactions due to the strong electron-withdrawing nature of both the acetyl group and the trifluoromethanesulfonate (triflate) leaving group. This electronic property generally accelerates the rate-determining oxidative addition step in many catalytic cycles. However, the overall reaction kinetics are a complex interplay of the electrophile, nucleophile, catalyst, ligand, and reaction conditions. While specific kinetic data for this compound is not abundant in the literature, this guide extrapolates its expected performance based on studies of related electron-deficient aryl triflates and halides.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl electrophile is a critical factor influencing the reaction rate. Generally, the oxidative addition of the aryl electrophile to the Pd(0) catalyst is the rate-determining step. The presence of electron-withdrawing groups on the aryl ring, such as the acetyl group in this compound, is known to accelerate this step.[1]
| Electrophile | Relative Rate (Qualitative) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Notes |
| This compound | Very High (Predicted) | Not Reported | Not Reported | The combined electron-withdrawing effects of the acetyl and triflate groups are expected to lead to very fast oxidative addition. |
| 4-Bromobenzonitrile | High | Not Reported | Not Reported | The cyano group is a strong electron-withdrawing group, leading to high reactivity. |
| 4-Bromoanisole | Low | Not Reported | 58.3[2] | The methoxy group is electron-donating, slowing down oxidative addition.[2] |
| Phenyl Triflate | High | Not Reported | Not Reported | Aryl triflates are generally more reactive than the corresponding bromides in the absence of strong ancillary ligands.[1] |
| Phenyl Bromide | Moderate | Not Reported | Not Reported | A common benchmark for Suzuki coupling reactions. |
Key Insight: this compound is predicted to be a highly active electrophile in Suzuki-Miyaura coupling, likely outperforming the corresponding aryl bromide and even other aryl triflates with less electron-withdrawing substituents.
Performance Comparison in Heck Reaction
The Heck reaction couples an aryl or vinyl halide (or triflate) with an alkene. The mechanism and rate-determining step can vary depending on the specific substrates and reaction conditions. For electron-deficient aryl triflates, the reaction can proceed through a cationic pathway, and the migratory insertion step can be rate-limiting.[3]
| Electrophile | Relative Rate (Qualitative) | Product Yield (%) | Reaction Time (h) | Notes |
| This compound | High (Predicted) | >90 (Predicted) | <12 (Predicted) | The electron-deficient nature of the substrate is expected to favor the Heck reaction. |
| 4-Bromoacetophenone | High | ~95 | 16 | A comparable electron-deficient aryl bromide showing good reactivity. |
| Iodobenzene | High | Not Reported | Not Reported | Aryl iodides are generally very reactive in Heck couplings. |
| Phenyl Triflate | Moderate to High | Not Reported | Not Reported | Reactivity is influenced by the specific alkene and reaction conditions. |
| Aryl Chlorides | Low | Variable | >24 | Generally the least reactive aryl halides in Heck reactions. |
Key Insight: this compound is anticipated to be an excellent substrate for the Heck reaction, enabling rapid and high-yielding couplings with a variety of alkenes.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity order of aryl electrophiles in this reaction can be nuanced, with aryl bromides sometimes showing higher reactivity than aryl triflates due to the potential for catalyst inhibition by the triflate anion.[4] However, the use of appropriate ligands can mitigate these effects.
| Electrophile | Relative Rate (Qualitative) | Product Yield (%) | Reaction Time (h) | Notes |
| This compound | High (Predicted) | >90 (Predicted) | <24 (Predicted) | The electron-withdrawing acetyl group should enhance reactivity, though ligand choice is critical. |
| 4-Chlorobenzonitrile | High | ~95 | 18 | Electron-deficient aryl chlorides can be effective substrates with appropriate catalysts. |
| 4-Bromoanisole | Moderate | ~85 | 24 | The electron-donating group slows the reaction compared to electron-deficient substrates. |
| Phenyl Triflate | Moderate | Variable | Variable | Performance is highly dependent on the amine coupling partner and the ligand used. |
| Aryl Tosylates | Low to Moderate | Variable | Variable | Generally less reactive than the corresponding triflates. |
Key Insight: With a well-chosen catalyst system, this compound is expected to be a highly effective electrophile for the Buchwald-Hartwig amination, allowing for the synthesis of a wide range of arylamines.
Experimental Protocols
General Protocol for Kinetic Monitoring of Cross-Coupling Reactions
A reliable method for determining the kinetics of a cross-coupling reaction involves monitoring the disappearance of starting materials and the appearance of the product over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.
-
Solvent and Internal Standard: Add the appropriate solvent and a known amount of an internal standard (a compound that does not react under the reaction conditions and is well-resolved from all other components in the chromatogram).
-
Reactant Addition: Add the aryl electrophile (e.g., this compound) and the nucleophile (e.g., boronic acid, alkene, or amine).
-
Heating and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature and start stirring. At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a short plug of silica gel to remove the catalyst. Analyze the quenched sample by GC or HPLC.
-
Data Analysis: Plot the concentration of the reactants and product as a function of time. From these plots, the initial reaction rate, rate constants, and reaction orders can be determined.
Representative Protocol for a Suzuki-Miyaura Coupling
-
Reactants: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol).
-
Solvent: Toluene/Water (4:1, 10 mL).
-
Procedure: To a round-bottom flask are added the reactants and solvent. The mixture is degassed and then heated to 90°C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
References
A Comparative Guide to the Synthesis and Structural Validation of Biaryls from 4-Acetylphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to biaryl compounds, focusing on the use of 4-acetylphenyl trifluoromethanesulfonate as a starting material. We present a detailed evaluation of its performance against alternative precursors, supported by experimental data. Furthermore, this guide outlines detailed protocols for the synthesis and rigorous structural validation of the resulting biaryl products, employing modern spectroscopic and crystallographic techniques.
Performance Comparison of Biaryl Synthesis Precursors
The synthesis of biaryls is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. The choice of starting material significantly impacts reaction efficiency, yield, and substrate scope. Here, we compare the performance of this compound against common alternatives in the synthesis of 4-acetylbiphenyl, a representative biaryl compound.
| Precursor | Coupling Partner | Reaction Type | Catalyst System | Yield (%) | Reference |
| This compound | Phenylboronic Acid | Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Low (3-15%) | [1] |
| 4-Bromoacetophenone | Phenylboronic Acid | Suzuki-Miyaura Coupling | Pyridine-based Pd(II)-complex | 35.70% | [2] |
| Biphenyl | Acetyl Chloride | Friedel-Crafts Acylation | AlCl₃ / DMAP | 93.3% | [2] |
Note: The yield for the Suzuki-Miyaura coupling of this compound is reported as low in a general study.[1] Specific optimization may lead to higher yields.
Reaction Pathway and Experimental Workflow
The synthesis of biaryls from aryl triflates and subsequent structural validation follows a well-defined workflow. The diagrams below illustrate the key chemical transformation and the overall experimental process.
References
A Comparative Analysis of Catalytic Yields for Reactions Involving 4-Acetylphenyl Trifluoromethanesulfonate
For researchers and professionals in drug development and synthetic chemistry, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. 4-Acetylphenyl trifluoromethanesulfonate serves as a versatile substrate in various palladium-catalyzed cross-coupling reactions, offering a reactive site for the introduction of diverse functionalities. The choice of catalyst is critical in these transformations, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides a comparative analysis of different catalytic systems in key cross-coupling reactions involving this compound and its analogs, supported by experimental data to inform catalyst selection.
Comparative Yield Analysis
The following table summarizes the performance of various palladium-based catalysts in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions with aryl triflates or electronically similar aryl halides. While direct comparative studies on this compound with a wide range of catalysts are limited, the data presented for analogous substrates provide valuable insights into catalyst efficacy.
| Reaction Type | Catalyst System | Substrate | Coupling Partner | Yield (%) | Reference |
| Suzuki-Miyaura | PdCl2 (ligand-free) | 4-Chlorophenyl triflate | Phenylboronic acid | 95 | [1][2][3] |
| Pd(dppf)Cl2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 85 | [4][5] | |
| Pd(PPh3)4 | 4-Bromoacetophenone | Phenylboronic acid | 92 | ||
| Heck | Pd(OAc)2 / P(t-Bu)3 | Aryl Chloride | n-Butyl acrylate | >95 | |
| Palladacycle (36) | Aryl Halide | Alkene | 48-93 | [6] | |
| Pd(OAc)2 (phosphine-free) | Iodobenzene | Eugenol | 95 (conversion) | [7] | |
| Buchwald-Hartwig | Pd(OAc)2 / XPhos | Aryl Bromide | 4-(Methylsulfonyl)aniline | 91 (conversion) | [8] |
| Pd2(dba)3 / tBuXPhos | Aryl Halide | tert-Butanesulfinamide | High | ||
| Pd/Josiphos Ligand | Aryl Chloride | Benzophenone imine | High | ||
| Sonogashira | PdCl2(PPh3)2 (copper-free) | Aryl Halide | Terminal alkyne | Moderate to Excellent | [1] |
| [DTBNpP]Pd(crotyl)Cl (P2) | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | 96 | [9] | |
| Pd/CuFe2O4 | Iodobenzene | Phenylacetylene | Excellent | [7] |
Note: The data presented is compiled from various sources and may involve different reaction conditions. Direct comparison should be made with caution. Yields reported as "High" or "Excellent" indicate that the original source described the outcome favorably without providing a specific percentage in the abstract.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
Suzuki-Miyaura Cross-Coupling (Ligand-Free)
This protocol is adapted from a study on triflate-selective coupling.
Reaction Setup: To a vial was added 4-chlorophenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium fluoride (KF, 2.0 equiv). The vial was sealed with a Teflon-lined cap.
Solvent and Catalyst Addition: Acetonitrile (0.2 M) was added, followed by a solution of palladium(II) chloride (PdCl2, 0.02 equiv) in acetonitrile.
Reaction Conditions: The reaction mixture was stirred at room temperature for 24 hours.
Work-up and Analysis: The reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield was determined by ¹H NMR spectroscopy or purification by column chromatography.
Buchwald-Hartwig Amination
This generalized protocol is based on common practices for the amination of aryl halides/triflates.
Reaction Setup: A reaction tube was charged with this compound (1.0 equiv), the desired amine (1.2 equiv), and a base such as cesium carbonate (Cs2CO3, 1.4 equiv). The tube was equipped with a stir bar.
Catalyst System Addition: A palladium precatalyst, such as Pd(OAc)2 (0.02 equiv), and a suitable phosphine ligand, like XPhos (0.04 equiv), were added under an inert atmosphere (e.g., argon or nitrogen).
Solvent and Reaction Conditions: Anhydrous toluene or dioxane was added, and the tube was sealed. The reaction mixture was heated to 80-110 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.
Work-up and Purification: After cooling to room temperature, the reaction mixture was diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash column chromatography.
Visualizing Reaction Pathways
Diagrams illustrating reaction workflows can clarify complex processes. Below are Graphviz diagrams for a typical Suzuki-Miyaura cross-coupling catalytic cycle and a general experimental workflow.
References
- 1. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of 4-Acetylphenyl Trifluoromethanesulfonate
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. 4-Acetylphenyl trifluoromethanesulfonate is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its utility in the synthesis of complex molecules, including potential therapeutic agents, necessitates a thorough assessment of its purity. This guide provides a comparative analysis of analytical techniques for determining the purity of this compound, offers detailed experimental protocols, and compares its performance with alternative reagents.
Purity Assessment of this compound
A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Structural confirmation, identification and quantification of proton-bearing impurities. | Provides detailed structural information, can be quantitative (qNMR). | Signal overlap can complicate analysis in complex mixtures. |
| ¹⁹F NMR | Direct detection and quantification of the triflate group and fluorine-containing impurities. | High sensitivity, low background interference, ideal for fluorinated compounds.[2] | Requires a fluorine nucleus; less common than ¹H NMR. |
| HPLC-UV | Quantitative purity determination (% area), detection of non-volatile impurities. | High sensitivity and reproducibility for quantitative analysis. | Requires a UV chromophore; impurities without a chromophore may not be detected. |
| GC-MS | Separation and identification of volatile impurities, confirmation of molecular weight. | High separation efficiency for volatile compounds, provides structural information from mass spectra.[3] | Not suitable for non-volatile or thermally labile compounds. |
| FT-IR | Functional group identification. | Fast and simple method for confirming the presence of key functional groups. | Provides limited information on the quantity and nature of impurities. |
| Melting Point | Preliminary indication of purity. | Simple and rapid technique. | Impurities can depress and broaden the melting range, but this is not a definitive purity measure. |
Experimental Workflow for Purity Assessment
A systematic workflow ensures a thorough evaluation of the synthesized this compound.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Detailed Experimental Protocols
Below are starting protocols for the key analytical techniques. Method optimization will be necessary based on the specific instrumentation and potential impurities.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Relaxation delay (d1): 1-5 seconds.
-
Number of scans: 16-64.
-
-
¹⁹F NMR Parameters :
-
Pulse sequence: Standard single-pulse experiment with proton decoupling.
-
Relaxation delay (d1): 1-5 seconds.
-
Number of scans: 64-256.
-
-
Data Analysis :
-
¹H NMR : Look for the characteristic aromatic protons of the 4-acetylphenyl group and the methyl protons of the acetyl group. Integrate signals to determine the relative ratios of the compound to any proton-containing impurities.
-
¹⁹F NMR : A single peak corresponding to the -CF₃ group should be observed. The presence of other signals could indicate fluorine-containing impurities. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard.[2]
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Example Gradient: Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition or acetonitrile to a concentration of approximately 1 mg/mL.
-
Data Analysis : Determine the area percent of the main peak to assess purity. Identification of impurities can be aided by coupling the HPLC to a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : GC system coupled to a mass spectrometer.
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5-10 minutes at 280 °C.
-
-
Mass Spectrometer : Electron ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Data Analysis : Identify the main peak and any impurity peaks by their retention times and mass spectra.
Comparison with Alternative Reagents
This compound is a versatile reagent, but other aryl sulfonates can be employed in similar cross-coupling reactions, sometimes offering advantages in terms of stability or reactivity.
Table 2: Performance Comparison of this compound and Alternatives in Suzuki-Miyaura Coupling
| Reagent | Leaving Group | Relative Reactivity | Stability | Key Advantages |
| This compound | Triflate (-OTf) | High | Moderate; can be prone to hydrolysis.[4] | Well-established reactivity, commercially available. |
| 4-Acetylphenyl nonafluorobutanesulfonate | Nonaflate (-ONf) | Often higher than triflate. | Generally more stable than triflates. | Increased stability can lead to higher yields in some cases. |
| 4-Acetylphenyl fluorosulfate | Fluorosulfate (-OSO₂F) | Comparable or higher than triflate. | More stable and atom-economical than triflates. | Can be more cost-effective and generate less hazardous waste. |
Aryl nonaflates are often considered a practical alternative to aryl triflates in palladium-catalyzed cross-coupling reactions. They have been shown to be more stable, which can be advantageous in reactions requiring higher temperatures or longer reaction times. Aryl fluorosulfates have also emerged as powerful coupling partners, in some instances providing superior yields compared to triflates in reactions like the Suzuki-Miyaura coupling.
Application in Suzuki-Miyaura Cross-Coupling
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form biaryl ketones, which are important scaffolds in medicinal chemistry. The triflate group acts as an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle.
Caption: Generalized Suzuki-Miyaura catalytic cycle involving an aryl triflate.
The choice of reagent will ultimately depend on the specific reaction conditions, the nature of the coupling partners, and cost considerations. However, a thorough purity assessment of the starting this compound is a critical first step to ensure the successful and reproducible synthesis of the desired products.
References
A Cost-Benefit Analysis of 4-Acetylphenyl Trifluoromethanesulfonate in Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly in the realm of cross-coupling reactions that are fundamental to drug discovery and materials science, the choice of reagents is paramount to the efficiency, cost-effectiveness, and environmental impact of a synthetic route. 4-Acetylphenyl trifluoromethanesulfonate, an aryl triflate, has emerged as a versatile reagent for the introduction of the 4-acetylphenyl moiety. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. Its performance is objectively compared with common alternatives such as 4-acetylphenyl bromide and 4-acetylphenyl chloride, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the electrophilic partner is a critical factor influencing the reaction's success. Aryl triflates, such as this compound, are known for their high reactivity, often enabling reactions to proceed under milder conditions or with lower catalyst loadings compared to their halide counterparts. This enhanced reactivity stems from the excellent leaving group ability of the triflate group.
However, this high reactivity can be a double-edged sword. A common side reaction associated with aryl triflates is their hydrolysis back to the corresponding phenol, which can reduce the yield of the desired cross-coupled product. The choice of catalyst system is also crucial, with specific palladium-phosphine ligand combinations being more suitable for either aryl halides or aryl triflates. For instance, a combination of Pd(OAc)₂ and PCy₃ is often effective for aryl triflates, while Pd₂(dba)₃/P(t-Bu)₃ is commonly used for aryl chlorides.
Table 1: Comparison of 4-Acetylphenyl Derivatives in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Feature | This compound | 4-Acetylphenyl Bromide | 4-Acetylphenyl Chloride |
| Typical Reaction Conditions | Milder conditions, often room temperature | Higher temperatures often required | Harsher conditions, specialized catalysts |
| Typical Yields | Good to excellent, but can be reduced by hydrolysis | Good to excellent | Moderate to good, catalyst dependent |
| Catalyst Loading | Can often be used with lower catalyst loadings | Standard catalyst loadings | Higher catalyst loadings may be needed |
| Key Side Reactions | Hydrolysis to 4-hydroxyacetophenone | Homocoupling of the boronic acid | Homocoupling, slower reaction rates |
| Relative Reactivity | Highest | Intermediate | Lowest |
It is important to note that the optimal reaction conditions and resulting yields are highly dependent on the specific catalyst, base, and solvent system employed.
Cost Analysis: A Look at the Reagent Expense
The economic viability of a synthetic route is a critical consideration, especially in process development and large-scale synthesis. A direct comparison of the procurement cost of this compound and its halide alternatives reveals a significant price difference.
Table 2: Cost Comparison of 4-Acetylphenyl Derivatives
| Compound | Supplier | Catalog Number | Quantity | Price (USD) |
| This compound | TCI America | T1709 | 5 g | $137.94 |
| 4'-Bromoacetophenone | Sigma-Aldrich | 141659 | 25 g | $50.50 |
| 4'-Chloroacetophenone | Sigma-Aldrich | C29807 | 100 g | $45.10 |
Prices are subject to change and may vary between suppliers and regions. The prices listed are for research quantities and are intended for comparative purposes only.
From a purely reagent cost perspective, this compound is considerably more expensive than both the bromide and chloride analogues. This higher initial cost needs to be weighed against potential benefits such as higher yields, faster reaction times, or the ability to perform reactions under milder conditions, which could lead to overall process savings.
Alternative Leaving Groups: Expanding the Toolkit
Beyond traditional halides, other sulfonate esters have been explored as alternatives to triflates, each with its own set of advantages and disadvantages.
-
Aryl Fluorosulfates: These have gained traction as more cost-effective, stable, and atom-economical alternatives to triflates.[1] In some instances, aryl fluorosulfates have been reported to provide better yields in Suzuki-Miyaura reactions compared to triflates.[1]
-
Aryl Nonaflates: Nonaflates are also considered more cost-effective and stable than triflates, with comparable or even greater reactivity.[1]
-
Aryl Tosylates and Mesylates: While less expensive than triflates, tosylates and mesylates are generally less reactive, often requiring more forcing reaction conditions.
The choice of leaving group should be tailored to the specific requirements of the synthesis, balancing factors of reactivity, stability, cost, and environmental impact.
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for the synthesis of this compound and a representative Suzuki-Miyaura coupling reaction are provided below.
Synthesis of this compound from 4-Hydroxyacetophenone
Materials:
-
4-Hydroxyacetophenone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).
-
Add anhydrous toluene and degassed water to the vessel.
-
Add potassium phosphate (2.0 eq) to the mixture.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-acetylbiphenyl.
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental workflow and the logical considerations in choosing a reagent, the following diagrams are provided.
Conclusion
The choice between this compound and its halide or other sulfonate counterparts is a nuanced decision that requires a careful balancing of cost, performance, and practical considerations. While the high reactivity of this compound can be advantageous for challenging transformations, its significantly higher cost and potential for hydrolysis must be taken into account. For many applications, the more economical and readily available 4-acetylphenyl bromide or even chloride may offer a more practical and cost-effective solution, particularly for large-scale syntheses. The emergence of aryl fluorosulfates and nonaflates as viable alternatives further expands the synthetic chemist's toolbox, offering a promising balance of reactivity, stability, and cost. Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the overall economic and environmental constraints of the project.
References
Safety Operating Guide
Proper Disposal of 4-Acetylphenyl Trifluoromethanesulfonate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Acetylphenyl trifluoromethanesulfonate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Chemical Profile and Hazards
This compound is a sulfonate ester. These compounds are recognized as potent electrophiles and require careful handling. The primary hazards associated with this chemical, as identified in its Safety Data Sheet (SDS), include:
-
Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
Given these hazards, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that the following personal protective equipment is worn:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Ensure that skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Procedure for Laboratory-Scale Waste
The recommended disposal method for this compound is through a licensed chemical waste disposal company, typically involving incineration.[3] However, for residual amounts or solutions in the laboratory, a quenching (deactivation) step is a responsible preliminary measure to mitigate its reactivity before it is collected for final disposal. The following procedure is for small, laboratory-scale quantities.
Experimental Protocol: Quenching of this compound
This procedure is based on the general reactivity of sulfonate esters, which are susceptible to nucleophilic attack.
Materials:
-
Waste this compound (or a solution thereof)
-
A suitable reaction flask or beaker, large enough to accommodate the waste and quenching solution.
-
Stirring capability (e.g., magnetic stirrer and stir bar).
-
An appropriate solvent if the waste is a solid (e.g., dichloromethane or THF).
-
Quenching solution: A solution of a weak base, such as 10% aqueous sodium bicarbonate or a dilute solution of an amine like triethylamine in an organic solvent.
-
pH paper or a pH meter.
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. If the waste is a solid, dissolve it in a minimal amount of a suitable, dry, inert solvent such as dichloromethane.
-
Cooling: Place the container with the this compound solution in an ice bath to control any potential exothermic reaction.
-
Slow Addition of Quenching Agent: While stirring, slowly add the quenching solution (e.g., 10% aqueous sodium bicarbonate) dropwise to the cooled waste solution. Be cautious as the addition of a carbonate base may cause gas evolution (CO2). The hydrolysis of the triflate will produce trifluoromethanesulfonic acid, a strong acid, which will then be neutralized by the base.
-
Monitoring: Monitor the pH of the aqueous layer with pH paper or a pH meter. Continue adding the basic solution until the pH is in the neutral range (pH 6-8).
-
Final Waste Collection: Once neutralized, the quenched solution should be transferred to a properly labeled hazardous waste container. The container should be clearly marked as "Neutralized this compound waste" and should list all components of the solution (e.g., water, 4-hydroxyacetophenone, sodium trifluoromethanesulfonate, and any organic solvent used).
-
Final Disposal: This container should then be collected by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company for final disposal according to local, state, and federal regulations.
Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered hazardous waste. These items should be collected in a sealed, labeled bag or container and disposed of through your institution's hazardous waste program.
Spill Response
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
